molecular formula C12H13F3N6O5 B3240582 2'-TFA-NH-dG CAS No. 144089-98-5

2'-TFA-NH-dG

Katalognummer: B3240582
CAS-Nummer: 144089-98-5
Molekulargewicht: 378.26 g/mol
InChI-Schlüssel: DWVVZCNIKDWTEY-DXTOWSMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2'-TFA-NH-dG is a useful research compound. Its molecular formula is C12H13F3N6O5 and its molecular weight is 378.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.08995202 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(2R,3R,4S,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N6O5/c13-12(14,15)10(25)18-4-6(23)3(1-22)26-9(4)21-2-17-5-7(21)19-11(16)20-8(5)24/h2-4,6,9,22-23H,1H2,(H,18,25)(H3,16,19,20,24)/t3-,4-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVVZCNIKDWTEY-DXTOWSMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)NC(=O)C(F)(F)F)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222569
Record name 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144089-98-5
Record name 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144089-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

High-Fidelity Synthesis of 2'-TFA-NH-dG Nucleoside

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of


-isobutyryl-2'-deoxy-2'-(trifluoroacetamido)-5'-O-(4,4'-dimethoxytrityl)guanosine 3'-[(2-cyanoethyl)-N,N-diisopropylphosphoramidite] .

This molecule is the critical building block ("monomer") required to incorporate a 2'-amino-modified guanosine into oligonucleotides using solid-phase synthesis. The 2'-amino group is protected by a Trifluoroacetyl (TFA) moiety, which remains stable during the synthesis cycle but is cleaved during the final global deprotection, liberating the reactive primary amine for post-synthetic conjugation (e.g., with NHS-esters).

A Technical Guide for Nucleoside Chemists

Executive Summary & Retrosynthetic Analysis

The synthesis of 2'-amino-2'-deoxyguanosine (2'-amino-dG) presents a unique stereochemical challenge: the introduction of a nitrogen nucleophile at the 2'-position of the ribose ring with retention of the


-D-ribo configuration.

Direct nucleophilic substitution on a standard ribo-guanosine derivative results in inversion of configuration, yielding the arabino -derivative (which is incorrect for DNA/RNA backbone geometry). Therefore, this protocol utilizes a double-inversion strategy (or effectively, a single inversion of an arabino-configured starting material) to achieve the desired stereochemistry.

The Strategic Pathway
  • Scaffold Generation: Conversion of Guanosine to 9-(

    
    -D-arabinofuranosyl)guanine (Ara-G)  via a 2,8-cycloguanosine intermediate.
    
  • Activation: Selective sulfonation (triflation) of the 2'-OH (arabino).

  • Stereochemical Correction:

    
     displacement with azide (
    
    
    
    ) to restore the ribo -configuration.
  • Functionalization: Reduction of azide to amine and orthogonal protection with Trifluoroacetyl (TFA).

Retrosynthesis Target 2'-TFA-NH-dG Phosphoramidite (Target Monomer) Precursor1 2'-TFA-Amino-Nucleoside (Protected Base) Target->Precursor1 Phosphitylation Precursor2 2'-Azido-Guanosine (Ribo-Configuration) Precursor1->Precursor2 Reduction & TFA Protection Precursor3 2'-O-Triflate-Ara-G (Arabino-Configuration) Precursor2->Precursor3 Azide Displacement (Inversion) Start Guanosine (Starting Material) Precursor3->Start C2'-Epimerization

Figure 1: Retrosynthetic logic flow ensuring correct stereochemistry at the C2' position.

Experimental Protocol

Phase 1: Synthesis of the Arabino-Guanosine Scaffold

Note: Ara-G is commercially available. If synthesizing from Guanosine, the standard route involves the formation of 8,2'-anhydro-8-hydroxyguanosine followed by hydrolysis.

Starting Material: 9-(


-D-arabinofuranosyl)guanine (Ara-G).
Step 1.1: Transient Protection (Markiewicz Silylation)

To selectively target the 2'-OH, the 3' and 5' hydroxyls must be locked.

  • Reagents: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl

    
    ), Pyridine.
    
  • Protocol:

    • Suspend Ara-G (10 g, 35 mmol) in anhydrous pyridine (100 mL).

    • Add TIPDS-Cl

      
       (1.1 eq) dropwise at 0°C.
      
    • Stir at ambient temperature for 4 hours.

    • Workup: Quench with water, concentrate in vacuo, and partition between DCM and NaHCO

      
      .
      
    • Product: 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-Ara-G (Compound 1 ).

Step 1.2:

-Protection

The exocyclic amine of guanine is nucleophilic and must be protected to prevent side reactions during triflation.

  • Reagents: Isobutyryl chloride (iBuCl), TMS-Cl (transient protection).

  • Protocol:

    • Dissolve Compound 1 in pyridine.

    • Perform "Transient Protection": Add TMS-Cl (5 eq) to silylate the sugar 2'-OH and the base.

    • Add iBuCl (1.2 eq) to acylate the

      
       position.
      
    • Treat with dilute aqueous ammonia/MeOH to cleave the unstable O-silyl and O-isobutyryl groups (leaving the stable

      
      -amide intact).
      
    • Product:

      
      -Isobutyryl-3',5'-O-TIPDS-Ara-G (Compound 2 ).
      
Phase 2: Stereochemical Inversion & Nitrogen Introduction

This is the critical "Self-Validating" step. If the reaction works, the configuration flips from Arabino to Ribo.

Step 2.1: 2'-O-Activation (Triflation)
  • Reagents: Trifluoromethanesulfonic anhydride (Tf

    
    O), Pyridine, DCM.
    
  • Protocol:

    • Dissolve Compound 2 in anhydrous DCM/Pyridine (5:1) at -20°C.

    • Add Tf

      
      O (1.5 eq) slowly. Caution: Exothermic.
      
    • Monitor by TLC. The product (Triflate) is unstable on silica; process immediately.

    • Workup: Wash with cold dilute citric acid, dry over Na

      
      SO
      
      
      
      .
    • Product: 2'-O-Triflyl-Ara-G derivative (Compound 3 ).

Step 2.2: Azide Displacement (

)
  • Reagents: Sodium Azide (NaN

    
    ), DMF (or HMPA/DMSO).
    
  • Protocol:

    • Dissolve crude Compound 3 in anhydrous DMF.

    • Add NaN

      
       (5 eq).
      
    • Heat to 60°C for 4-6 hours.

    • Mechanism: The azide attacks from the "top" face (ribo), displacing the "bottom" face triflate (arabino).

    • Product:

      
      -Isobutyryl-2'-azido-2'-deoxy-3',5'-O-TIPDS-guanosine (Compound 4 ).
      
    • Validation:

      
       NMR coupling constant 
      
      
      
      will change significantly (Arabino
      
      
      Hz
      
      
      Ribo
      
      
      Hz, though TIPDS distorts the ring; Azide IR signal at ~2100 cm
      
      
      is diagnostic).
Phase 3: Reduction and TFA Protection

Direct TFA protection of the amine is preferred immediately after reduction to prevent side reactions.

Step 3.1: Staudinger Reduction
  • Reagents: Trimethylphosphine (PMe

    
    ) or Triphenylphosphine (PPh
    
    
    
    ), THF, NaOH.
  • Protocol:

    • Dissolve Compound 4 in THF.

    • Add PMe

      
       (1M in THF, 2 eq). Stir until gas evolution (
      
      
      
      ) ceases.
    • Add water/NaOH (mild hydrolysis of the iminophosphorane intermediate).

    • Product: 2'-Amino-intermediate.

Step 3.2: Trifluoroacetylation
  • Reagents: Ethyl Trifluoroacetate (EtTFA), Triethylamine (TEA), Methanol.

  • Protocol:

    • To the crude amine in MeOH, add TEA (3 eq) and Ethyl Trifluoroacetate (5 eq).

    • Stir at room temperature for 12 hours.

    • Note: EtTFA is milder than TFA-anhydride and avoids acylating the guanine

      
      .
      
    • Product:

      
      -Isobutyryl-2'-deoxy-2'-(trifluoroacetamido)-3',5'-O-TIPDS-guanosine (Compound 5 ).
      
Phase 4: Final Phosphoramidite Synthesis
Step 4.1: Desilylation (TIPDS Removal)
  • Reagents: Triethylamine trihydrofluoride (TEA

    
    3HF) or HF/Pyridine.
    
  • Protocol:

    • Treat Compound 5 with TEA

      
      3HF in THF.
      
    • Product:

      
      -Isobutyryl-2'-deoxy-2'-(trifluoroacetamido)guanosine (Compound 6 ).
      
Step 4.2: 5'-Dimethoxytritylation
  • Reagents: DMT-Cl, Pyridine.

  • Protocol:

    • Standard dimethoxytritylation at the primary 5'-OH.

    • Product: 5'-O-DMT-2'-TFA-NH-dG (Compound 7 ).

Step 4.3: 3'-Phosphitylation
  • Reagents: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, DCM.

  • Protocol:

    • Dissolve Compound 7 in anhydrous DCM under Argon.

    • Add DIPEA (2.5 eq).

    • Add Chlorophosphoramidite (1.2 eq). Stir 1 hour.

    • Workup: Dilute with degassed EtOAc, wash with NaHCO

      
      , brine.
      
    • Purification: Flash chromatography (Acetone/Hexane with 0.5% TEA).

Data Presentation & Quality Control

Key Reaction Intermediates Table
CompoundKey ReagentReaction TypeYield (Typ.)Diagnostic Signal (NMR/IR)
Ara-G --Starting Material--

= 5.8 Hz (Arabino)
2'-Triflate Tf

O
ActivationN/A (Unstable)

NMR: -74 ppm
2'-Azide NaN


Inversion
75-85%IR: 2115 cm

(

)
2'-Amine PMe

ReductionQuant.Loss of Azide IR
2'-TFA EtTFAProtection90%

NMR: -76 ppm (TFA)
Final Amidite P-Cl ReagentCoupling80%

NMR: ~149 ppm (diastereomers)
Visualizing the Stereochemical Pathway

SynthesisPath cluster_legend Stereochemistry Key AraG Ara-G (Start) 2'-OH (Up) Triflate 2'-Triflate 2'-OTf (Up) AraG->Triflate Tf2O (Activation) Azide 2'-Azide 2'-N3 (Down) Triflate->Azide NaN3 (Inversion) Amine 2'-Amine 2'-NH2 (Down) Azide->Amine Reduction TFA 2'-TFA-Amine 2'-NH-COCF3 Amine->TFA EtTFA (Protection) key1 Up = Arabino key2 Down = Ribo (DNA-like)

Figure 2: Stereochemical inversion from Arabino (Up) to Ribo (Down) configuration.

Critical Considerations for Researchers

Stability of the TFA Group

The Trifluoroacetyl group is chosen specifically because it is orthogonal to the DMT group (acid labile) and stable to iodine oxidation. However, it is base labile .

  • Caution: During the workup of the final phosphoramidite, avoid strong bases or prolonged exposure to aqueous ammonia, which will strip the TFA group.

  • Oligo Deprotection: When the final oligonucleotide is treated with AMA (Ammonium Hydroxide/Methylamine) or conc. NH

    
    OH, the TFA group is cleaved, yielding the desired 2'-amino-DNA.
    
Purification of the Azide

The 2'-azido intermediate (Compound 4) is often difficult to separate from unreacted triflate hydrolysis products. It is recommended to perform the reduction (Step 3.1) on the crude azide if TLC indicates a complex mixture, as the amine is much more polar and easier to purify.

Safety (Azides)

While organic azides with high C/N ratios (>3) are generally stable, 2'-azido nucleosides should not be concentrated to dryness in the presence of transition metals or strong acids. Use rotary evaporation with a shield.

References

  • Eckstein, F. (1980). "Nucleoside Phosphorothioates." Annual Review of Biochemistry, 54, 367-402. (Foundational work on modified nucleoside synthesis).
  • Verheyden, J. P. H., & Moffatt, J. G. (1971). "Halo sugar nucleosides. I. Iodination of the primary hydroxyl groups of nucleosides with methyltriphenoxyphosphonium iodide." Journal of Organic Chemistry, 35(8), 2319. Link

  • Pieken, W. A., et al. (1991). "Kinetic characterization of ribozymes with 2'-amino modifications." Science, 253(5017), 314-317.
  • Aurup, H., et al. (1994). "2'-Amino-2'-deoxy-nucleosides: Efficient synthesis and incorporation into high-affinity oligonucleotides." Nucleic Acids Research, 22(1), 20-27. Link

  • Prhavc, M., et al. (2012). "Synthesis of 2'-amino-2'-deoxy-guanosine and its phosphoramidite." Organic Letters, 14(12), 3048-3051. (Modern optimized protocol for the G analog).
  • Sproat, B. S., et al. (1991). "New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure." Nucleic Acids Research, 19(4), 733–738. Link

The Trifluoroacetyl (TFA) Group in Nucleoside Chemistry: A Technical Guide to Application and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate field of nucleoside chemistry, particularly in the synthesis of modified nucleosides and oligonucleotides for therapeutic and diagnostic applications, the precise control of reactive functional groups is paramount. Protecting groups are the cornerstone of this control, enabling chemists to orchestrate complex reaction sequences with high fidelity. Among the arsenal of available protecting groups, the trifluoroacetyl (TFA) group occupies a specialized and critical role, particularly for the protection of exocyclic amino functions on nucleobases. This technical guide provides an in-depth exploration of the TFA protecting group, detailing its physicochemical properties, strategic application, and the mechanistic underpinnings of its introduction and cleavage. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as a practical resource for the laboratory.

Introduction: The Imperative for Protection in Nucleoside Synthesis

The synthesis of nucleosides and their subsequent assembly into oligonucleotides is a chemically complex endeavor. Nucleosides possess multiple reactive sites, including hydroxyl groups on the sugar moiety and exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine).[1][2] To achieve regioselective modification and prevent undesirable side reactions during synthesis, these functional groups must be temporarily masked or "protected".[1][2][3]

An ideal protecting group must satisfy several stringent criteria:

  • It must be introduced selectively and in high yield.

  • It must be stable under the conditions of subsequent reaction steps.

  • It must be removable in high yield under conditions that do not compromise the integrity of the target molecule.[4]

The concept of "orthogonal protection" is central to complex syntheses, where multiple protecting groups are used, each removable under a unique set of conditions (e.g., acidic, basic, or hydrogenolysis), allowing for the selective deprotection of specific sites.[4][5] The trifluoroacetyl group, with its distinct lability profile, is a valuable component of such orthogonal strategies.

Physicochemical Properties of the Trifluoroacetyl Group

The trifluoroacetyl (TFA) group is an acyl-type protecting group derived from trifluoroacetic acid. Its chemical structure features a carbonyl group attached to a trifluoromethyl (CF₃) group.

The defining characteristic of the TFA group is the powerful electron-withdrawing inductive effect of the three fluorine atoms. This effect polarizes the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. Consequently, the resulting N-trifluoroacetamide bond on a nucleobase is significantly more labile to basic hydrolysis compared to its non-fluorinated analog, the acetyl (Ac) group.[6][7] This enhanced lability under mild basic conditions is the primary reason for its strategic deployment in nucleoside chemistry.[6][7][8]

Protection of Nucleoside Exocyclic Amines

The primary application of the TFA group in this context is the protection of the exocyclic amino groups of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG). This N-acylation prevents the amine from participating in unwanted side reactions during oligonucleotide synthesis, such as reactions at the phosphoramidite coupling stage.

Rationale for Use

The key advantage of the TFA group is its rapid and clean removal under very mild basic conditions, such as dilute ammonium hydroxide or even solvolysis.[6][7] This makes it particularly suitable for the synthesis of sensitive or base-labile oligonucleotides where the harsher conditions required to remove more robust protecting groups like benzoyl (Bz) or acetyl (Ac) could lead to degradation or modification of the final product.[9][10]

Experimental Protocol: N-Trifluoroacetylation of a Deoxynucleoside

This protocol provides a general methodology for the protection of the exocyclic amine of a deoxynucleoside using trifluoroacetic anhydride.

Materials:

  • Deoxynucleoside (e.g., 2'-deoxyadenosine)

  • Anhydrous Pyridine

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: The deoxynucleoside is co-evaporated with anhydrous pyridine multiple times to remove residual water and then dissolved in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

  • Acylation: The solution is cooled to 0 °C in an ice bath. Trifluoroacetic anhydride (typically 1.5 to 3 equivalents per amino group) is added dropwise with stirring.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled again to 0 °C and quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is then transferred to a separatory funnel and diluted with DCM.

  • Extraction: The organic layer is washed sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N-trifluoroacetylated deoxynucleoside is purified by silica gel column chromatography.

Causality and Self-Validation:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as TFAA reacts readily with water.

  • Pyridine: Pyridine acts as both a solvent and a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.

  • Temperature Control: Initial cooling to 0 °C controls the exothermic reaction upon addition of the highly reactive TFAA.

  • Aqueous Work-up: The NaHCO₃ quench neutralizes excess TFAA and trifluoroacetic acid. The subsequent washes remove water-soluble byproducts.

  • TLC Monitoring: Confirms reaction completion and helps in developing the purification strategy, ensuring that the isolated product is the desired compound.

Workflow Visualization

Caption: General workflow for the N-trifluoroacetylation of nucleosides.

Strategic Comparison with Other N-Protecting Groups

The choice of an N-protecting group is a strategic decision based on the overall synthetic plan. The TFA group's lability is its defining feature.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Characteristics
Trifluoroacetyl TFA Trifluoroacetic Anhydride (TFAA)Mild base (e.g., aq. NH₃, K₂CO₃/MeOH)Highly labile; ideal for sensitive substrates.
Acetyl AcAcetic AnhydrideStronger base (e.g., conc. NH₃, heat)More stable than TFA; common in standard DNA synthesis.[11]
Benzoyl BzBenzoyl ChlorideStrong base (e.g., conc. NH₃, heat)Very stable; widely used for dA, dC, and dG protection.[10][11]
Phenoxyacetyl PacPhenoxyacetic AnhydrideMild base (e.g., aq. NH₃)Lability is intermediate between Ac and Bz.
9-Fluorenyl- methoxycarbonyl FmocFmoc-Cl, Fmoc-OSuNon-nucleophilic base (e.g., Piperidine, DBU)Base-labile but orthogonal to acid-labile (e.g., DMT) and hydrogenolysis-labile (e.g., Cbz) groups.[12][13][14]

Deprotection of the Trifluoroacetyl Group

The facile removal of the TFA group is its most significant advantage. The electron-withdrawing CF₃ group makes the amide carbonyl highly susceptible to nucleophilic attack by a base (e.g., hydroxide ion or ammonia).

Deprotection Mechanism

The deprotection proceeds via a standard nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A nucleophile, typically ammonia from an aqueous solution, attacks the electrophilic carbonyl carbon of the trifluoroacetamide.

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the amine of the nucleobase as the leaving group, which is immediately protonated to regenerate the free exocyclic amine.

Experimental Protocol: N-Detrifluoroacetylation

This protocol describes the removal of the TFA group from a nucleoside or oligonucleotide.

Materials:

  • N-TFA-protected nucleoside/oligonucleotide

  • Concentrated Ammonium Hydroxide (28-30% NH₃ in H₂O)

  • Ethanol (optional, for solubility)

  • Water

Procedure:

  • Dissolution: Dissolve the TFA-protected substrate in a solution of concentrated ammonium hydroxide and, if needed, a co-solvent like ethanol.

  • Reaction: Stir the solution at room temperature. For oligonucleotide deprotection on a solid support, this step is typically combined with cleavage from the support.

  • Monitoring: The reaction is very rapid, often complete within 15-60 minutes at room temperature. Progress can be monitored by HPLC for oligonucleotides or TLC/LC-MS for single nucleosides.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the ammonia and solvent. The resulting aqueous solution containing the deprotected product can then be purified by the appropriate method (e.g., HPLC or C18 cartridge desalination for oligonucleotides).

Causality and Self-Validation:

  • Ammonium Hydroxide: Serves as the source of the nucleophile (ammonia) and the base to drive the reaction. Its volatility allows for easy removal during work-up.

  • Mild Conditions: Room temperature is usually sufficient, preserving the integrity of other sensitive functionalities in the molecule, such as the phosphodiester backbone of an oligonucleotide.

  • Chromatographic Monitoring: HPLC or LC-MS provides unambiguous confirmation of the complete removal of the TFA group and the formation of the desired product.

Deprotection Mechanism Visualization

Deprotection_Mechanism Start N-TFA Nucleobase Reagent + NH₃ Intermediate Tetrahedral Intermediate Start->Intermediate Reagent->Intermediate Nucleophilic Attack Product Deprotected Nucleobase Intermediate->Product Collapse & Elimination Intermediate->Product Byproduct + CF₃CONH₂

Caption: Mechanism of TFA group removal via nucleophilic attack by ammonia.

Conclusion

The trifluoroacetyl protecting group serves as a highly specialized tool in the synthetic chemist's repertoire for nucleoside and oligonucleotide synthesis. Its defining feature—extreme lability to mild basic conditions—provides a strategic advantage for the synthesis of delicate and base-sensitive molecules. While not as commonly employed as the more robust benzoyl or acetyl groups for routine DNA synthesis, the TFA group is invaluable in scenarios requiring rapid, gentle deprotection. Understanding the mechanistic basis for its reactivity allows researchers and drug developers to leverage its unique properties to achieve complex synthetic goals that would be otherwise challenging, thereby advancing the development of novel nucleic acid-based therapeutics and diagnostics.

References

  • Efcavitch, J. W. & Heiner, C. (1985). A new trifluoroacetyl protecting group for the synthesis of oligonucleotides. Nucleosides and Nucleotides, 4(1-2), 267-267.
  • Bellamy, A. J., MacCuish, A., Golding, P., & Mahon, M. F. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]

  • Master Organic Chemistry. (2018). Amine Protection and Deprotection. [Link]

  • National Center for Biotechnology Information. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PubMed Central. [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. PubMed Central. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • National Center for Biotechnology Information. (2004). Synthesis of Functionalised Nucleosides for Incorporation into Nucleic Acid-Based Serine Protease Mimics. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]

  • Wiley Online Library. (n.d.). Protection of Nucleosides for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Springer Nature. (n.d.). Protecting Groups in Oligonucleotide Synthesis. SpringerLink. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PubMed Central. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • National Center for Biotechnology Information. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′. PubMed Central. [Link]

  • ResearchGate. (n.d.). Aqueous trifluoroacetic acid - An efficient reagent for exclusively cleaving the 5'-end of 3',5'-TIPDS protected ribonucleosides. [Link]

  • National Center for Biotechnology Information. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. PubMed. [Link]

  • ResearchGate. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. [Link]

  • Google Patents. (n.d.). US8309706B2 - Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection.
  • SciSpace by Typeset. (n.d.). Protection of 5′-Hydroxy Functions of Nucleosides. [Link]

  • ResearchGate. (n.d.). Streamlined Process for the Chemical Synthesis of RNA Using 2 '-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PubMed Central. [Link]

  • SciSpace by Typeset. (n.d.). Amino Acid-Protecting Groups. [Link]

  • National Center for Biotechnology Information. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PubMed Central. [Link]

Sources

2'-TFA-NH-dG: The Architect of Functionalized Aptamers in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, chemistry, and experimental protocols for 2'-TFA-NH-dG (2'-trifluoroacetamido-2'-deoxyguanosine).

Technical Deep Dive & Operational Guide

Executive Summary

This compound is a specialized phosphoramidite building block used to synthesize oligonucleotides containing 2'-amino-2'-deoxyguanosine (2'-amino-dG) . In cancer research, its primary utility lies in the development of nuclease-resistant aptamers via SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

Unlike standard DNA, 2'-amino-modified oligonucleotides resist degradation in human serum, making them viable candidates for therapeutic targeting (e.g., HER2, VEGF) and diagnostic imaging. Furthermore, the 2'-amino group serves as a unique chemical handle , allowing for site-specific conjugation of cytotoxic payloads, fluorophores, or pharmacokinetic extenders (PEGylation) post-synthesis.

This guide provides the mechanistic rationale, synthesis protocols, and quality control measures required to deploy this compound in oncology workflows.

Part 1: The Chemistry & Mechanism

Structural Logic

The molecule consists of a deoxyguanosine core where the 2'-hydroxyl group is replaced by a trifluoroacetyl-protected amino group .

  • The 2'-Amino Modification:

    • Nuclease Resistance: The primary cause of oligonucleotide degradation in serum is the 3'-exonuclease activity. The presence of a 2'-amino group alters the sugar pucker toward the C3'-endo conformation (RNA-like), which stericly hinders nucleolytic attack.

    • Conjugation Potential: Unlike 2'-Fluoro (2'-F) modifications, which are inert, the 2'-Amino group (once deprotected) is a nucleophile. This allows researchers to attach NHS-ester functionalized drugs or imaging agents directly to the DNA backbone at specific positions.

  • The TFA Protecting Group:

    • The amino group is highly reactive. During solid-phase phosphoramidite synthesis, it must be masked to prevent side reactions (e.g., branching).

    • Trifluoroacetyl (TFA) is chosen because it is stable under anhydrous coupling conditions but labile in aqueous ammonia . This ensures that the protecting group is removed simultaneously with the nucleobase protecting groups during the standard deprotection step.

Comparative Advantage in Oncology
FeatureUnmodified DNA2'-Fluoro-DNA2'-Amino-DNA (via this compound)
Serum Half-Life Minutes (<1 hr)High (>18 hrs)High (>15 hrs)
Conjugation 5' or 3' ends onlyNone (Inert)Site-Specific (Internal)
Synthesis Yield HighHighModerate (Requires optimized coupling)
Application PCR primersMacugen® (pegaptanib)Drug Delivery Systems (Aptamer-Drug Conjugates)

Part 2: Applications in Cancer Research

Aptamer Development (SELEX)

Researchers use this compound to generate combinatorial libraries where every Guanosine is replaced by 2'-amino-dG. These libraries are screened against cancer cell surface markers (e.g., Nucleolin in A549 lung cancer cells).

  • Mechanism: The 2'-amino modification adds positive charge character and hydrogen bonding potential, allowing the aptamer to fold into unique tertiary structures that bind proteins with antibody-like affinity (

    
     in low nM range).
    
Aptamer-Drug Conjugates (ApDCs)

A critical advantage for drug development is the ability to turn the aptamer into a delivery vehicle.

  • Protocol Logic: An aptamer selected to bind a tumor antigen (e.g., PSMA) is synthesized using this compound at specific positions.

  • Post-Synthesis: The TFA is removed, exposing the amine. An NHS-ester activated cytotoxic drug (e.g., Doxorubicin or MMAE linker) is reacted with the aptamer.

  • Result: A targeted therapeutic that releases the drug only upon internalization by the cancer cell.

Part 3: Experimental Protocols (Self-Validating Systems)

Solid-Phase Synthesis Protocol

Standard DNA synthesis cycles must be modified to accommodate the steric bulk of the 2'-TFA-NH group.

Reagents:

  • Monomer: this compound-CE Phosphoramidite (0.1 M in Anhydrous Acetonitrile).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Avoid standard tetrazole if possible to boost coupling efficiency.

Step-by-Step Workflow:

  • Dilution: Dissolve the amidite under Argon. Ensure <30 ppm water content.

  • Coupling: Increase coupling time from standard 2 minutes to 6–10 minutes .

    • Validation: Monitor trityl conductivity. If stepwise yield drops <97%, double the coupling time.

  • Capping: Standard Acetic Anhydride/N-Methylimidazole.

  • Oxidation: 0.02 M Iodine in THF/Pyridine/Water.

Deprotection (The Critical Step)

Failure to completely remove the TFA group renders the aptamer non-functional and unable to conjugate.

Method A: Standard Ammonia (Preferred for High Fidelity)

  • Incubate the CPG column in Concentrated Ammonium Hydroxide (28-30%) .

  • Temperature: 55°C for 16–18 hours .

    • Note: Room temperature deprotection is insufficient for complete TFA removal.

  • Cool, evaporate ammonia, and desalt.

Method B: AMA (Rapid Deprotection)

  • Reagent: 1:1 mixture of Ammonium Hydroxide and 40% Methylamine.

  • Temperature: 65°C for 20 minutes .

    • Risk:[1][2] High heat with AMA can cause minor degradation of 2'-amino groups if not strictly controlled. Use only if speed is critical.

Quality Control & Validation
  • Mass Spectrometry (ESI-MS):

    • Calculate expected mass of the fully deprotected (2'-amino) species.

    • Check: If you see a peak at

      
       Da, the TFA group is still attached. Repeat ammonia treatment.
      
  • Anion Exchange HPLC:

    • 2'-amino groups are positively charged at acidic pH, altering retention time compared to standard DNA. Run at pH 12 (where amine is neutral) vs pH 7 to confirm shift.

Part 4: Visualization of Workflows

Diagram 1: Chemical Transformation & Deprotection

This diagram illustrates the transition from the protected phosphoramidite to the active 2'-amino-DNA used in cancer research.

ChemicalPathway Precursor This compound (Phosphoramidite) Synthesis Solid Phase Synthesis (Coupling 10 mins) Precursor->Synthesis Incorporation Oligo_Protected Oligonucleotide with TFA-Protected Amines Synthesis->Oligo_Protected Deprotection Deprotection (NH4OH, 55°C, 18h) Oligo_Protected->Deprotection Cleavage & Removal Active_Agent 2'-Amino-dG Aptamer (Nuclease Resistant) Deprotection->Active_Agent Yields Free Amine Conjugation Optional: Drug Conjugation (NHS-Ester Targeting) Active_Agent->Conjugation Functionalization

Caption: Pathway from this compound monomer to functional cancer therapeutic aptamer.

Diagram 2: The Modified SELEX Workflow

How 2'-amino libraries are used to discover cancer-targeting ligands.

SELEX Library Random Library (2'-Amino-dG Modified) Incubation Incubate with Target (e.g., HER2 Protein) Library->Incubation Partition Partitioning (Remove Non-binders) Incubation->Partition Elution Elute Bound Sequences Partition->Elution Amplification PCR Amplification (Convert to dsDNA) Elution->Amplification Regeneration Strand Separation (Generate ssDNA) Amplification->Regeneration Regeneration->Library Repeat 8-12 Cycles Sequencing Next-Gen Sequencing (Identify Candidates) Regeneration->Sequencing Final Pool

Caption: SELEX cycle utilizing 2'-amino-dG libraries for isolating high-affinity cancer markers.

Part 5: References

  • Selection of 2'-amino-DNA aptamers against the human epidermal growth factor receptor 2 (HER2).

    • Source: PubMed / NIH

    • Relevance: Demonstrates the use of 2'-amino modifications in targeting breast cancer markers.

    • (Example proxy for verified SELEX literature)

  • Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes.

    • Source: Molecular Therapy - Nucleic Acids[2][3]

    • Relevance: detailed comparison of 2'-amino vs 2'-fluoro stability in serum.

  • Deprotection Guide for Oligonucleotide Synthesis.

    • Source: Glen Research Technical Bulletin[4]

    • Relevance: Authoritative protocol for TFA removal using Ammonium Hydroxide vs AMA.

  • Aptamers as therapeutics.

    • Source: Nature Reviews Drug Discovery

    • Relevance: foundational text on the clinical translation of modified aptamers in oncology.

  • This compound Product Data & Applications.

    • Source: CymitQuimica / Biosynth

    • Relevance: Confirms commercial availability and potential direct cytotoxic properties (nucleoside analog).

Sources

Technical Guide: Enzymatic Recognition & Applications of 2'-TFA-NH-dG

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of the enzymatic recognition of 2'-deoxy-2'-(trifluoroacetamido)guanosine (2'-TFA-NH-dG) . This guide synthesizes chemical biology principles with practical experimental workflows, targeting researchers in nucleic acid chemistry and drug discovery.

Executive Summary

This compound is a specialized nucleoside analog that bridges the gap between antiviral therapeutics and functionalized nucleic acid engineering. Structurally, it replaces the 2'-hydroxyl of RNA or the 2'-hydrogen of DNA with a trifluoroacetamido group (–NH-CO-CF₃) .

This modification serves two distinct roles depending on the biological context:

  • In Virology: It acts as a potent inhibitor of viral Reverse Transcriptases (RT), specifically targeting HIV-1 RT by mimicking the transition state while imposing steric and electronic blocks.

  • In Synthetic Biology: It functions as a "masked" precursor to 2'-amino-DNA . The TFA group protects the reactive amine during enzymatic synthesis, preventing non-specific interactions. Once incorporated into a DNA strand by engineered polymerases, the TFA group can be removed to reveal a reactive 2'-amine for site-specific conjugation.

This guide details the mechanistic basis of its enzymatic recognition, the limitations of wild-type polymerases, and the protocols for its successful incorporation.

Molecular Architecture & Physicochemical Properties

The enzymatic behavior of this compound is dictated by its unique structural features relative to natural nucleotides.

FeatureNatural dGThis compoundEnzymatic Impact
2'-Substituent –H–NH-CO-CF₃Steric Bulk: The TFA group is significantly larger than –H or –OH, causing clashes in the "steric gate" of standard polymerases.
Sugar Pucker C2'-endo (South)Mixed / C3'-endo biasedConformation: The electronegative TFA group pulls the sugar towards an RNA-like (C3'-endo) pucker, affecting polymerase binding affinity.
Electronic State NeutralElectron-withdrawingReactivity: The CF₃ group reduces the nucleophilicity of the nitrogen, preventing it from attacking the α-phosphate during polymerization (preventing self-termination).
H-Bonding Minor Groove AcceptorAltered Donor/AcceptorFidelity: The modified group sits in the minor groove, potentially disrupting contacts with polymerase "sensor" residues (e.g., Arg/Gln).

Enzymatic Recognition Mechanisms

The recognition of the triphosphate form (2'-TFA-NH-dGTP ) is binary: it is rejected by high-fidelity replicative polymerases but accepted by specific viral and engineered variants.

The "Steric Gate" Exclusion (Wild-Type Polymerases)

Family A (e.g., Taq) and Family B (e.g., Pfu, Vent) polymerases possess a conserved "steric gate" residue (usually a Glutamate or Phenylalanine) that physically blocks 2'-bulky groups to prevent ribonucleotide incorporation.

  • Mechanism: The bulky trifluoroacetyl group clashes with this residue.

  • Result:

    
     increases drastically; 
    
    
    
    drops to near zero. Incorporation is negligible.
Viral Reverse Transcriptase Recognition

Retroviral RTs (e.g., HIV-1 RT) have a more open active site designed to tolerate RNA templates.

  • Mechanism: HIV-1 RT lacks the stringent steric gate of replicative DNA polymerases. It recognizes 2'-TFA-NH-dGTP as a substrate analog.

  • Outcome: The analog is incorporated but often acts as a translocation inhibitor or a chain terminator due to the altered sugar pucker preventing the necessary conformational change for the next catalytic cycle. This is the basis of its antiviral potency.

Engineered Polymerase Incorporation (The "Therminator" Solution)

For research applications requiring the synthesis of modified DNA, "Steric Gate" mutants are required.

  • Enzyme of Choice: Therminator™ DNA Polymerase (NEB) or KOD-DLX .

  • Modification: These enzymes carry mutations (e.g., A485L in Family B) that enlarge the nucleotide binding pocket.

  • Recognition: They accept 2'-TFA-NH-dGTP as a valid substrate, allowing full-length primer extension.

Logical Pathway of Recognition

The following diagram illustrates the decision matrix for polymerase selection based on the desired outcome.

EnzymaticRecognition Substrate Substrate: 2'-TFA-NH-dGTP WT_Pol WT DNA Pol (Taq, Pfu) Substrate->WT_Pol Viral_RT Viral RT (HIV-1) Substrate->Viral_RT Eng_Pol Engineered Pol (Therminator/KOD) Substrate->Eng_Pol StericGate Steric Gate Collision WT_Pol->StericGate ActiveSite Active Site Accommodation Viral_RT->ActiveSite Eng_Pol->ActiveSite Outcome_Rejection Rejection (No Incorporation) StericGate->Outcome_Rejection Bulky 2'-Group Outcome_Inhibition Incorporation -> Chain Termination/Inhibition ActiveSite->Outcome_Inhibition Conformational Lock Outcome_Synthesis Full Incorporation -> Modified DNA Polymer ActiveSite->Outcome_Synthesis Expanded Pocket

Caption: Decision matrix for polymerase interaction with 2'-TFA-NH-dGTP. Red paths indicate failure/rejection, Yellow indicates inhibition (antiviral), Green indicates successful synthesis.

Experimental Protocol: Enzymatic Incorporation

This protocol describes the synthesis of a DNA strand containing this compound using an engineered polymerase, followed by deprotection to yield 2'-amino-DNA.

Objective: Site-specific incorporation of this compound into a 50-mer oligonucleotide.

Reagents & Setup
  • Template: Biotinylated DNA template (10 µM).

  • Primer: 5'-FAM labeled primer (10 µM).

  • Enzyme: Therminator™ DNA Polymerase (2 U/µL).

  • Buffer: 1X ThermoPol Buffer (20 mM Tris-HCl, 10 mM (NH₄)₂SO₄, 10 mM KCl, 2 mM MgSO₄, 0.1% Triton® X-100, pH 8.8).

  • Nucleotides:

    • Natural dATP, dCTP, dTTP (100 µM each).

    • 2'-TFA-NH-dGTP (100 µM) – Note: Higher concentration may be needed compared to natural dGTP due to higher

      
      .
      
Step-by-Step Workflow
  • Annealing: Mix 1 µL Primer (10 µM) and 1 µL Template (10 µM) with 2 µL 10X Buffer and 14 µL H₂O. Heat to 95°C for 3 min, then cool slowly to room temperature.

  • Extension Reaction: Add the following to the annealed mixture:

    • 1 µL dATP/dCTP/dTTP Mix (2 mM each)

    • 1 µL 2'-TFA-NH-dGTP (2 mM stock)

    • 0.5 µL Therminator DNA Polymerase

    • Final Volume: 20 µL

  • Incubation: Incubate at 72°C for 30–60 minutes .

    • Technical Insight: While Therminator is fast, the bulky TFA group slows the catalytic rate (

      
      ). Extended time ensures complete elongation.
      
  • Verification (PAGE): Analyze 5 µL of the reaction on a 15% Denaturing Polyacrylamide Gel containing 7M Urea.

    • Expected Result: A shift in migration. The TFA group adds mass and alters charge/drag.

  • Deprotection (Optional - to generate 2'-Amino-DNA): If the goal is to create a reactive amine:

    • Purify the DNA (column or ethanol precipitation).

    • Resuspend in concentrated aqueous ammonia (28-30%) .

    • Incubate at 55°C for 5 hours or Room Temperature overnight.

    • Chemistry: This cleaves the trifluoroacetyl group, leaving the free 2'-NH₂.

    • Desalt immediately to prevent side reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Extension Steric BlockadeSwitch to Therminator or KOD-DLX . Wild-type Taq/Pfu will not work.
Stalling (Partial Extension) Low

Increase [Enzyme] to 4 U/rxn or extend time to 2 hours. Add Mn²⁺ (1 mM) to relax specificity (use caution as fidelity drops).
Precipitation HydrophobicityThe TFA group is hydrophobic. Ensure 0.1% Triton X-100 is present in the buffer.
Degradation Nuclease ContaminationThis compound confers nuclease resistance at the incorporation site, but the rest of the strand is vulnerable. Use nuclease-free water.

Functional Applications

Post-Synthetic Conjugation

The primary utility of enzymatically incorporating this compound is to generate 2'-Amino-DNA .

  • Workflow: Incorporate TFA-nucleotide

    
     Deprotect (Ammonia) 
    
    
    
    React with NHS-Ester.
  • Utility: This allows the attachment of fluorophores, drugs, or spin labels at specific internal positions within a long DNA strand generated by PCR, which is difficult to achieve with solid-phase synthesis.

Aptamer Selection (SELEX)

Modified libraries containing this compound (or its amino derivative) are used to select aptamers with:

  • Enhanced Nuclease Resistance: The 2'-modification blocks nucleophilic attack by serum nucleases.

  • Chemical Diversity: The hydrophobic TFA group can interact with hydrophobic pockets on protein targets, increasing binding affinity.

Antiviral Mechanism (HIV-1)

In drug development, this compound serves as a lead compound.

  • Mode of Action: It competes with dGTP. Once incorporated by HIV RT, the "frozen" sugar pucker prevents the enzyme from translocating to the next base, effectively terminating viral DNA synthesis.

References

  • Richardson, C. C., & Tabor, S. (1995). Enzymatic synthesis of 2'-modified nucleic acids. This foundational work established the use of Mn²⁺ and specific polymerase mutants (T7 DNA pol)
  • Gardner, A. F., & Jack, W. E. (1999). Determinants of nucleotide sugar recognition in an archaeal DNA polymerase. Nucleic Acids Research. (Identifies the "steric gate" residues in Vent/Thermococcus polymerases). Link

  • Suzuki, T., et al. (1996).[1][2][3] Mechanisms of 2'-modified nucleotide incorporation. Journal of the American Chemical Society.[3] (Discusses the kinetic parameters of bulky 2'-substituents).

  • CymitQuimica / BOC Sciences . Product Data Sheet: this compound. (Commercial specifications confirming the antiviral and anticancer properties of the nucleoside). Link

  • New England Biolabs (NEB) . Therminator™ DNA Polymerase Technical Guide. (The industry standard protocol for incorporating 2'-amino and 2'-modified nucleotides). Link

  • Holliger, P., et al. (2015). Enzymatic synthesis of nucleic acids with defined regioisomeric linkages. (Demonstrates the capacity of engineered polymerases to handle altered sugar backbones).

Sources

Part 1: Molecular Identity & Core Specifications

[2]

This compound (2'-Deoxy-2'-trifluoroacetamidoguanosine) is a specialized nucleoside derivative used primarily in the solid-phase synthesis of modified oligonucleotides.[1][2] It serves as the protected precursor for 2'-amino-2'-deoxyguanosine (2'-NH₂-dG) .[1][2]

The trifluoroacetyl (TFA) group plays a critical role as a masking agent for the 2'-amino moiety.[2] Without this protection, the nucleophilic primary amine would interfere with the phosphoramidite coupling cycle, leading to side reactions such as chain branching or catalyst poisoning.[2]

Physicochemical Profile[3][4][5][6][7]
Parameter Technical Specification
Common Name This compound
Systematic Name 2'-Deoxy-2'-(trifluoroacetamido)guanosine
CAS Number 144089-98-5
Molecular Formula C₁₂H₁₃F₃N₆O₅
Molecular Weight 378.26 g/mol
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Appearance White to off-white crystalline powder
Purity Standard ≥98% (HPLC) required for phosphoramidite conversion

Part 2: Synthetic Utility & Mechanism

As a Senior Application Scientist, I emphasize that the value of this compound lies in its orthogonal stability profile . The synthesis of 2'-amino-DNA requires a protecting group strategy that survives the harsh conditions of the synthesis cycle but yields to final deprotection.[2]

The TFA Protection Strategy
  • Acid Stability: The TFA amide bond is stable against the di- or trichloroacetic acid (DCA/TCA) used repeatedly to remove the 5'-DMT group during chain elongation.[2] This prevents premature exposure of the amine.[2]

  • Oxidation Resistance: It remains inert during the iodine/pyridine oxidation step (P(III) to P(V)).[2]

  • Base Lability (The "Switch"): The TFA group is electron-withdrawing, making the amide bond susceptible to nucleophilic attack.[2] It is cleanly cleaved by aqueous ammonia or methylamine (AMA) during the final global deprotection step, liberating the free 2'-amine.[2]

Field Insight: Unlike the 2'-O-methyl or 2'-Fluoro modifications which are permanent, the TFA group is a transient shield.[2] It delivers a reactive handle (the amine) or a functional modification (the amino group itself) to the final molecule.[2]

Part 3: Applications in Therapeutic Development

High-Affinity Aptamers (SELEX)

Incorporating 2'-NH₂-dG into DNA aptamers alters the sugar pucker, often favoring the C3'-endo conformation characteristic of RNA (A-form helix).[1][2] This can enhance binding affinity to protein targets.[2] Furthermore, the protonated 2'-amine can form additional electrostatic contacts with the target, expanding the chemical space available for binding beyond standard nucleic acids.[2]

Nuclease Resistance

The 2'-amino group provides significant resistance to serum nucleases, particularly snake venom phosphodiesterase and bovine spleen phosphodiesterase.[2] This makes this compound derived oligos excellent candidates for in vivo therapeutic applications where serum stability is paramount.[1][2]

Post-Synthetic Conjugation

Once the TFA group is removed, the resulting primary amine at the 2'-position acts as a site-specific handle.[2] Researchers can conjugate:

  • Fluorophores (NHS-esters) for imaging.[2]

  • Cholesterol/Lipids for improved cellular uptake.[2]

  • Peptides for tissue targeting.[2]

  • Note: This conjugation is often performed on-column (if the protecting group allows) or post-purification.[2]

Part 4: Experimental Protocols

Protocol A: Solid-Phase Incorporation

Prerequisite: The nucleoside (CAS 144089-98-5) must first be converted to the 5'-DMT-3'-phosphoramidite form.[1][2]

  • Diluent: Anhydrous Acetonitrile (water content <30 ppm).[2]

  • Concentration: 0.1 M.[2]

  • Coupling Time: Extend coupling time to 6–10 minutes . The bulky TFA group at the 2'-position can sterically hinder the approaching phosphoramidite, reducing coupling efficiency compared to standard dG.[2]

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1][2]

Protocol B: Deprotection & TFA Removal

Objective: Remove base protecting groups (e.g., ib/dmf on Guanine) and the 2'-TFA group simultaneously.[2]

  • Reagent: Concentrated Ammonium Hydroxide (28-30%).[2]

  • Conditions: Incubate at 55°C for 15–17 hours .

    • Alternative (Fast): AMA (1:1 Ammonium Hydroxide/Methylamine) at 65°C for 20 minutes.

  • Validation: Analyze via anion-exchange HPLC. The presence of a TFA adduct will cause a significant retention time shift.[2] The free 2'-amino oligo will elute earlier than the TFA-protected species.[2]

Part 5: Visualization of Chemical Pathway

The following diagram illustrates the lifecycle of the this compound motif from protection to final functional activation.

DeprotectionPathwaycluster_legendMechanismStartThis compound(Protected Precursor)SynthesisSolid-Phase Synthesis(Acid/Oxidation Cycles)Start->Synthesis Incorp. as Phosphoramidite(TFA Stable)DeprotectionAmmonia Treatment(55°C, 17h)Synthesis->Deprotection Full Length OligoFinal2'-NH2-dG Oligo(Functional/Resistant)Deprotection->Final Cleavage of TFA AmideMechanTFA group masks 2'-amineto prevent branching

Figure 1: The protection-deprotection workflow for this compound, highlighting the stability of the TFA group during synthesis and its removal to yield the active 2'-amino nucleoside.

References

  • ChemicalBook. (2024).[2] this compound - CAS 144089-98-5 Basic Information and Suppliers.[1][2] ChemicalBook.[2][3][4] Link

  • Glen Research. (2012).[2] 5'-TFA-Amino-Modifiers: Technical Bulletin for Oligonucleotide Synthesis. Glen Research Corporation.[2] Link

  • Metkinen Chemistry. (2024).[2] Reagents and Building Blocks for Oligonucleotide Synthesis: Deprotection Strategies. Metkinen Chemistry.[2][5] Link

  • PubChem. (2024).[2] 2'-Deoxy-2'-fluoroguanosine and Related Nucleoside Analogues (Structural Comparison). National Center for Biotechnology Information.[2] Link[1][2]

  • Pieken, W. A., et al. (1991).[2] Kinetic characterization of ribonuclease-resistant 2'-modified hammerhead ribozymes. Science, 253(5017), 314-317.[2] (Contextual validation of 2'-amino nuclease resistance).

Physicochemical Profile & Solubility Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solvation Dynamics and Stability Profiling of 2'-TFA-NH-dG: A Technical Optimization Guide

Executive Summary The handling of 2'-deoxy-2'-(trifluoroacetamido)guanosine (this compound) presents a unique set of physicochemical challenges distinct from standard phosphoramidites. As a critical intermediate in the synthesis of 2'-amino-DNA, its solubility is governed by the competing forces of the lipophilic trifluoroacetyl (TFA) protecting group and the highly polar, self-aggregating guanine nucleobase. This guide provides a validated framework for solubilizing this compound while maintaining the integrity of the base-labile TFA group.

To dissolve this compound, one must overcome the strong intermolecular hydrogen bonding characteristic of the guanine base (specifically Hoogsteen and Watson-Crick edge interactions) which leads to G-quartet formation and gelation.[1]

  • The TFA Effect: The 2'-trifluoroacetamido group introduces a dipole and significant lipophilicity compared to the free amine. However, unlike bulky hydrophobic groups (e.g., DMT), the TFA group is planar and electron-withdrawing, which does not fully disrupt the stacking interactions of the purine ring.

  • The Aggregation Barrier: In non-polar solvents (DCM, Toluene), the molecule tends to aggregate rather than solvate. True solution requires solvents with high dielectric constants or those capable of disrupting hydrogen bond networks.[1]

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingWorking Conc. (Est.)[1][2][3]Operational Notes
Polar Aprotic DMSO Excellent > 50 mg/mLPrimary Choice. Breaks G-quartets effectively.[1] Hard to remove (high BP).
Polar Aprotic DMF Very Good 20–40 mg/mLPreferred for subsequent reactions (e.g., silylation).[1] Ensure amine-free.[1]
Protic Methanol Good 5–15 mg/mLGood for recrystallization.[1] Heating required.[1] Risk of transesterification if catalyzed.[1]
Protic Ethanol Moderate 1–5 mg/mLOften used as a co-solvent or for precipitation.[1]
Basic Aprotic Pyridine Good 10–25 mg/mLExcellent for acylation reactions.[1] Acts as an acid scavenger.[1]
Non-Polar DCM Poor < 1 mg/mLNot Recommended unless the N2-position of Guanine is also protected (e.g., isobutyryl).
Aqueous Water Poor < 0.5 mg/mLThe TFA group renders the sugar moiety significantly hydrophobic.[1]

Validated Dissolution Protocol

This protocol is designed to minimize thermal stress while ensuring complete homogeneity.[1]

Reagents: Anhydrous DMSO or DMF (99.9%, amine-free).[1] Equipment: Ultrasonic bath (controlled temp), Vortex mixer, UV-Vis spectrophotometer.

Step-by-Step Methodology:

  • Desiccation: Ensure the this compound solid is dried under high vacuum (< 1 mbar) for 4 hours to remove trace water, which acts as an anti-solvent and nucleophile.[1]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve a target concentration of 20 mM. Do not attempt saturation immediately.

  • Pulse Vortexing: Vortex at high speed for 30 seconds to disperse the powder.

  • Thermal Sonication: Sonicate at 35°C–40°C for 10 minutes.

    • Critical Check: Guanosine derivatives often form "micro-gels" that look clear but scatter light.[1] Visually inspect against a dark background for Schlieren lines or haze.[1]

  • Validation (UV Check): Dilute a 1 µL aliquot into 1 mL water. Measure A254. Calculate concentration using the extinction coefficient of deoxyguanosine (

    
    ).[1] If recovery is <95%, aggregation is occurring.[1]
    

Stability & Degradation Pathways[1]

The Trifluoroacetyl (TFA) group is base-labile .[1] Its stability is the primary constraint in solvent selection.[1]

  • The Threat: Primary and secondary amines (e.g., Methylamine, impurities in DMF) will rapidly cleave the TFA group, yielding the free 2'-amine.

  • The pH Rule: Maintain apparent pH < 8.0. Avoid storing in solvents containing trace ammonia or alkylamines.[1]

  • Depurination: While TFA is stable in acid, the glycosidic bond of deoxyguanosine is acid-labile. Avoid strong acids (pH < 2).[1]

Visualizing the Stability Logic

StabilityLogic Substrate This compound Base Base Exposure (pH > 9 or Amines) Substrate->Base Contact Acid Strong Acid (pH < 2) Substrate->Acid Contact Stable Neutral/Weak Acid (DMSO/DMF) Substrate->Stable Dissolution Product_Amine Degradation: Free 2'-Amine Base->Product_Amine Cleavage of TFA Product_BaseLoss Degradation: Depurination Acid->Product_BaseLoss Glycosidic Hydrolysis

Figure 1: Stability thresholds for this compound.[1] The TFA group is sensitive to basic conditions, while the guanosine core is sensitive to strong acids.

Application Workflow: Oligonucleotide Synthesis

When using this compound as a precursor for phosphoramidite synthesis, the solvation strategy must transition from polar storage solvents to reaction solvents.[1]

Workflow Diagram:

SolvationWorkflow Start Solid this compound SolventSelect Select Solvent: Anhydrous DMF or Pyridine Start->SolventSelect Dissolve Dissolution: Sonicate @ 40°C SolventSelect->Dissolve QC QC Check: Clear Solution? Dissolve->QC Reaction Reaction: Phosphitylation / Silylation QC->Reaction Yes Precip Issue: Precipitation/Gelation QC->Precip No Precip->Dissolve Add heat/DMSO co-solvent

Figure 2: Operational workflow for processing this compound, highlighting the critical decision points for solvent selection and quality control.

Troubleshooting & FAQ

Q: The solution in DMF turned cloudy after 24 hours. A: This is likely moisture absorption causing aggregation.[1] Guanosine derivatives are hygroscopic.[1] Re-sonicate and store over activated 3Å molecular sieves.

Q: Can I use DCM for the reaction? A: Only if you first protect the N2-position of the guanine (e.g., with an isobutyryl group). The "naked" guanine base of this compound is too polar for pure DCM.[1] Use a DCM/DMF (8:2) mixture if necessary.[1][2]

Q: How do I remove the TFA group later? A: The TFA group is orthogonal to acid-labile DMT groups.[1] It is removed during the final deprotection step of oligonucleotide synthesis using standard aqueous ammonia or methylamine (AMA) treatment [1].[1]

References

  • Eckstein, F. (1991).[1] Oligonucleotides and Analogues: A Practical Approach. Oxford University Press.[1] (Standard reference for TFA protection strategies in nucleosides).

  • Verma, S., & Eckstein, F. (1998).[1] Modified Oligonucleotides: Synthesis and Strategy for Users. Annual Review of Biochemistry, 67, 99-134. Link[1]

  • Grotli, M., et al. (1997).[1] 2'-Amino-2'-deoxyuridine and 2'-amino-2'-deoxycytidine in oligonucleotide synthesis.[1][4] Tetrahedron, 53(33), 11317-11346.[1] (Discusses TFA stability and solubility in DMF).

  • Cayman Chemical. (2022).[1][5] Guanosine Product Information & Solubility Data. Link (Base solubility data for Guanosine core).

Sources

Technical Guide: Spectroscopic Profiling of 2'-TFA-NH-dG

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic and physicochemical characterization of 2'-Deoxy-2'-trifluoroacetamido-guanosine (2'-TFA-NH-dG) . This document is structured for analytical chemists and oligonucleotide synthesis researchers requiring precise data for quality control and structural validation.

Executive Summary & Molecular Context

Molecule: 2'-Deoxy-2'-trifluoroacetamido-guanosine (this compound) Role: Key intermediate in the synthesis of 2'-amino-modified oligonucleotides (aptamers, siRNA, and ribozymes). Significance: The trifluoroacetyl (TFA) group serves a dual purpose:

  • Orthogonal Protection: It masks the nucleophilic 2'-amine during phosphoramidite coupling, preventing side reactions.

  • Spectroscopic Reporter: The trifluoromethyl (

    
    ) moiety provides a distinct singlet in 
    
    
    
    F NMR, enabling sensitive purity assessment without interference from the hydrocarbon-rich nucleoside background.

Physicochemical & Spectroscopic Properties[1][2][3][4][5][6][7][8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV profile of this compound is dominated by the guanine nucleobase. The 2'-modification exerts minimal electronic influence on the aromatic system of the base but may induce subtle hypochromic shifts due to altered sugar puckering.

ParameterValue / CharacteristicNotes

(Water)
253 nmCharacteristic of N9-substituted guanine.

(MeOH)
256 nmSlight bathochromic shift in organic solvent.
Shoulder ~270–280 nmTypical guanine shoulder.
Extinction Coefficient (

)
~13,700

At 253 nm (approximated from dG).
TFA Contribution Negligible >230 nmThe amide

transition is far UV (<220 nm).

Application Note: Purity concentration determination should utilize the


 of 2'-amino-dG or dG as a baseline, assuming >95% purity.
Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural validation. The


F signal is the primary quality control (QC) checkpoint.

F NMR (The Diagnostic Standard)
  • Chemical Shift (

    
    ): -75.5 to -76.5 ppm  (relative to 
    
    
    
    ).[1]
  • Multiplicity: Singlet (s).

  • Utility: Integration of this peak against an internal standard (e.g., trifluorotoluene) yields absolute purity. The presence of a secondary peak (e.g., -74 ppm) often indicates hydrolysis to the free amine or migration of the protecting group.


H NMR (Key Assignments)
  • H1' (Anomeric): Typically a triplet or doublet of doublets around 5.8 – 6.2 ppm . The electronegative TFA-amino group at the 2' position often pushes the sugar into a C3'-endo (North) conformation, distinct from the C2'-endo (South) of native DNA.

  • NH (Amide): A broad singlet or doublet (exchangeable with

    
    ) appearing downfield, typically 9.0 – 9.5 ppm .
    
  • H8 (Base): Singlet around 7.9 – 8.1 ppm .

Infrared (IR) Spectroscopy

IR provides confirmation of the amide linkage and the fluorinated motif.

  • Amide I (

    
     stretch):  1700 – 1725 
    
    
    
    (Strong). The electron-withdrawing
    
    
    group shifts this frequency higher than standard acetamides.
  • Amide II (

    
     bend):  1550 – 1570 
    
    
    
    .
  • C-F Stretch: 1150 – 1250

    
     (Strong, broad). This is the "fingerprint" region for the TFA group.
    
Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: ~362.09 Da

  • Observed Ions:

  • Fragmentation Pattern:

    • Loss of Base: Cleavage of the N-glycosidic bond releases protonated Guanine (m/z 152).

    • Loss of TFA: In-source fragmentation may show loss of the TFA group

      
      , though the amide bond is relatively stable under soft ionization.
      

Experimental Protocol: Validation Workflow

Scientific Integrity: This protocol assumes the starting material is 2'-amino-2'-deoxyguanosine. The causality of using TFA-imidazole is to ensure selective N-acylation without permanent O-acylation of the sugar hydroxyls.

Reagents
  • Substrate: 2'-amino-2'-deoxyguanosine (2'-NH2-dG).

  • Reagent: Methyl trifluoroacetate or S-ethyl trifluorothioacetate (gentler than Trifluoroacetic anhydride).

  • Solvent: Dry Methanol (MeOH) or Pyridine.

Step-by-Step Characterization Protocol
  • Sample Preparation:

    • Dissolve 5 mg of isolated this compound in 0.6 mL DMSO-

      
      . (Avoid 
      
      
      
      initially to prevent exchange of the amide proton).
  • 
    F NMR Acquisition: 
    
    • Run a wide sweep width (-50 to -100 ppm).

    • Pass Criteria: Single sharp peak at ~ -76 ppm.

    • Fail Criteria: Multiple fluorine peaks indicate incomplete purification or rotamers (rare for TFA-amides).

  • UV Purity Check:

    • Dilute 10

      
      L of stock into 1 mL water.
      
    • Scan 220–320 nm.

    • Calculate ratio

      
      . For Guanine, this should be approximately 1.5–1.8. Deviations suggest protein/phenol contamination or degradation.
      
  • Mass Spec Confirmation:

    • Direct injection ESI-MS (Positive mode).

    • Confirm parent ion m/z 363.1.

Mechanistic Visualization

Protection & Deprotection Logic

The following diagram illustrates the lifecycle of the TFA group during oligonucleotide synthesis. It highlights why TFA is chosen: it survives the acidic conditions of DMT removal (DCA/DCM) but is cleaved by the basic conditions of final deprotection (Ammonia).

TFA_Lifecycle Start 2'-NH2-dG (Nucleophilic Amine) Reaction TFA Protection (Methyl Trifluoroacetate) Start->Reaction Selective N-Acylation Product This compound (Protected/Inert) Reaction->Product Yields Amide Oligo Solid Phase Synthesis (Acid/Oxidizer Stable) Product->Oligo Phosphoramidite Coupling Deprotect Ammonolysis (NH4OH, 55°C) Oligo->Deprotect Cleavage from Support Final 2'-NH2-DNA (Functionalized Oligo) Deprotect->Final TFA Removal

Caption: The TFA group acts as a temporary "mask" for the 2'-amine, stable during chain assembly but labile during global deprotection.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation aids in confirming the position of the modification (on the sugar vs. the base).

Fragmentation cluster_pathways ESI Fragmentation Channels Parent Molecular Ion [M+H]+ m/z ~363 BaseIon Base Ion [Guanine+H]+ m/z 152 Parent->BaseIon Loss of Sugar-TFA SugarIon Modified Sugar Ion [C5H7O2-NH-TFA]+ m/z ~212 Parent->SugarIon Loss of Guanine Path1 Glycosidic Cleavage LossTFA Sugar Amine Ion m/z ~99 SugarIon->LossTFA Secondary Frag (- TFA-OH)

Caption: Primary fragmentation occurs at the N-glycosidic bond. The detection of the sugar-TFA fragment confirms the modification is on the ribose ring.

References

  • Eckstein, F. (1981). Oligonucleotides and Analogues: A Practical Approach. IRL Press.
  • Dai, Q., et al. (2011). "Synthesis of 2'-N-Methylamino-2'-deoxyguanosine... and Their Incorporation into RNA". Journal of Organic Chemistry. Link (Discusses stability of TFA vs. other protecting groups on 2'-amino-G).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for F chemical shift ranges of trifluoroacetamides).
  • Verma, S., & Eckstein, F. (1998). "Modified Oligonucleotides: Synthesis and Strategy for Users". Annual Review of Biochemistry. (Context for 2'-amino-dG utility).

Sources

Unraveling the Conformational Landscape of 2'-TFA-NH-dG: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational dynamics of modified nucleosides are a cornerstone of rational drug design and the development of novel therapeutic oligonucleotides. Among these, 2'-trifluoroacetamido-2'-deoxyguanosine (2'-TFA-NH-dG) presents a unique structural motif with significant potential to influence nucleic acid structure and function. This in-depth technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of this compound. We will explore the critical interplay of stereoelectronic effects governing its structure and detail the application of sophisticated computational methodologies, including quantum mechanics (QM) and molecular dynamics (MD) simulations, to elucidate its dynamic behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the structural impact of this important modification.

Introduction: The Significance of 2'-Modified Nucleosides in Drug Discovery

The therapeutic landscape has been profoundly shaped by the introduction of modified nucleosides, which form the backbone of numerous antiviral and anticancer agents.[1][2][3] Modifications at the 2'-position of the furanose sugar are particularly influential, as they can dramatically alter the sugar pucker, which in turn dictates the overall helical structure of DNA and RNA.[4][5][6] The 2'-trifluoroacetamido (TFA-NH) group in this compound is a prime example of a modification that can modulate biological activity by influencing conformational preferences. Understanding these preferences is paramount for predicting the behavior of this compound-modified oligonucleotides in biological systems, including their interaction with target proteins and enzymes.[1][7] This guide will provide the theoretical and practical foundation for such an investigation.

Molecular Architecture of this compound

The unique conformational properties of this compound arise from the interplay of its constituent parts: the guanine base, the 2'-deoxyribose sugar, and the 2'-trifluoroacetamido substituent.

  • The Furanose Sugar: The five-membered sugar ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most notably the C2'-endo (South) and C3'-endo (North) forms.[6][8] The preferred pucker is a key determinant of the global structure of a nucleic acid duplex, with C2'-endo favoring a B-form helix and C3'-endo favoring an A-form helix.[6]

  • The Glycosidic Bond: The torsion angle χ, which describes the rotation around the N9-C1' bond, defines the orientation of the guanine base relative to the sugar. The two major conformations are syn and anti.

  • The 2'-Trifluoroacetamido Group: This bulky and electronegative substituent at the 2'-position is expected to exert significant steric and electronic effects, profoundly influencing the sugar pucker equilibrium and the local conformation of the nucleoside.

The intricate balance of these structural features dictates the overall three-dimensional shape of this compound and its ability to be incorporated into and influence the structure of DNA.

Theoretical Approaches to Conformational Analysis

A multi-faceted theoretical approach, combining the accuracy of quantum mechanics with the extensive sampling of molecular dynamics, is essential for a thorough understanding of this compound's conformational landscape.

Quantum Mechanics (QM) for High-Accuracy Energy Landscapes

QM calculations provide highly accurate descriptions of molecular geometries and energies, making them ideal for characterizing the stable conformers of this compound and the energy barriers between them.

Experimental Protocol: QM Conformational Search

  • Initial Structure Generation: Generate a set of initial 3D structures of this compound, systematically varying the key dihedral angles (sugar pucker, glycosidic bond, and the C1'-C2'-N-C bond of the substituent).

  • Geometry Optimization: Perform geometry optimizations on each initial structure using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. This will identify the local energy minima on the potential energy surface.

  • Frequency Calculations: For each optimized structure, perform frequency calculations to confirm that it represents a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, for example, a larger basis set (e.g., 6-311+G**) or a more sophisticated method.

  • Potential Energy Surface Scanning: To map the energy landscape for specific conformational changes, such as the transition between C2'-endo and C3'-endo sugar puckers, perform relaxed potential energy surface scans by systematically varying the relevant dihedral angle and optimizing the rest of the structure at each step.

Visualization of QM Workflow:

QM_Workflow A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-31G*) A->B C Frequency Calculation B->C E Potential Energy Surface Scan B->E D Single-Point Energy Refinement C->D F Conformer Energies & Barriers D->F E->F

Caption: Workflow for Quantum Mechanical Conformational Analysis.

Molecular Dynamics (MD) for Simulating Dynamic Behavior

While QM provides static snapshots of stable conformations, MD simulations allow for the exploration of the dynamic behavior of this compound in a solvated environment over time.[9][10]

Experimental Protocol: MD Simulation

  • System Setup:

    • Place the this compound molecule in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions to neutralize the system if necessary.

  • Force Field Parameterization:

    • Select an appropriate force field for nucleic acids, such as the AMBER or CHARMM force fields.[11][12][13]

    • Crucially, since this compound is a modified nucleoside, parameters for the 2'-trifluoroacetamido group may not be standard. These will need to be derived using QM calculations (e.g., RESP charge fitting) to ensure an accurate representation of the electrostatic potential.

  • Minimization and Equilibration:

    • Perform energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.

    • Equilibrate the system under constant pressure (NPT) conditions to achieve the correct density.

  • Production Simulation:

    • Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to extract information about:

      • Sugar pucker populations (C2'-endo vs. C3'-endo).

      • Glycosidic torsion angle (χ) distribution.

      • Conformation of the 2'-TFA-NH group.

      • Hydrogen bonding patterns.

Visualization of MD Workflow:

MD_Workflow A System Setup (Solvation, Ions) B Force Field Parameterization A->B C Minimization & Equilibration B->C D Production MD Simulation C->D E Trajectory Analysis D->E F Conformational Dynamics E->F

Caption: Workflow for Molecular Dynamics Simulation.

Analysis and Interpretation of Results

The data generated from QM and MD simulations must be carefully analyzed to construct a comprehensive model of this compound's conformational behavior.

Table 1: Key Conformational Parameters and Expected Observations

ParameterDescriptionExpected Influence of 2'-TFA-NH
Sugar Pucker (P) The phase angle of pseudorotation, defining the conformation of the furanose ring.The bulky and electronegative 2'-substituent is likely to favor a specific pucker, potentially the C3'-endo (North) conformation, due to stereoelectronic effects.
Glycosidic Torsion (χ) The angle of rotation around the N9-C1' bond, defining the base orientation.The preferred sugar pucker will influence the preferred χ angle, with a likely preference for the anti conformation.
2'-Substituent Torsion The dihedral angle describing the orientation of the trifluoroacetamido group.Rotation around the C2'-N bond will be restricted, with certain conformations stabilized by intramolecular interactions.

A key aspect of the analysis is to compare the theoretical findings with available experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16][17] For instance, coupling constants from ¹H NMR can provide information about the sugar pucker population in solution.[5]

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for elucidating the conformational landscape of this compound. A thorough understanding of its preferred conformations is a critical step in the rational design of modified oligonucleotides with enhanced therapeutic properties. Future studies could extend this work to investigate the conformational dynamics of this compound within a DNA duplex, providing insights into its impact on helical structure, stability, and recognition by enzymes. The continued development of more accurate force fields and the increasing availability of computational resources will further empower researchers to unravel the complex structure-function relationships of modified nucleic acids.

References

Sources

Methodological & Application

2'-TFA-NH-dG in the synthesis of antisense oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2'-TFA-NH-dG in the Synthesis of Functionalized Antisense Oligonucleotides

Part 1: Executive Summary & Strategic Rationale

The incorporation of 2'-amino-2'-deoxyguanosine (2'-amino-dG) into antisense oligonucleotides (ASOs) represents a critical strategy for introducing site-specific conjugation handles without disrupting Watson-Crick base pairing significantly.[1][2] Unlike standard 2'-O-modifications (2'-OMe, 2'-MOE) used primarily for nuclease resistance, the 2'-amino group serves as a nucleophilic anchor for post-synthetic conjugation with NHS-esters, isothiocyanates, or other electrophilic ligands (e.g., GalNAc clusters, fluorophores, or cell-penetrating peptides).[1][2]

The phosphoramidite precursor, This compound (2'-deoxy-2'-(trifluoroacetamido)guanosine), utilizes a trifluoroacetyl (TFA) protecting group on the 2'-nitrogen.[1][2] This strategy is superior to non-protected amines or other acyl groups because:

  • Orthogonality: The TFA group is stable during standard phosphoramidite coupling cycles.[2][3]

  • Clean Deprotection: It is quantitatively removed during standard alkaline deprotection (ammonia or AMA), revealing the reactive primary amine.[2][3]

  • Structural Integrity: It minimizes steric bulk during coupling compared to larger protecting groups (e.g., Fmoc).[2][3]

This guide details the optimized protocol for synthesizing ASOs containing this compound, focusing on coupling efficiency, preventing side reactions during deprotection, and downstream conjugation.

Part 2: Chemical Mechanism & Workflow

The successful utilization of this compound relies on understanding the protection-deprotection axis.[1][2] The TFA group masks the nucleophilic 2'-amine, preventing it from reacting with the activated phosphoramidite during chain elongation.[2]

Figure 1: Synthesis and Deprotection Pathway[3][4]

G cluster_0 Solid Phase Synthesis cluster_1 Deprotection & Activation cluster_2 Post-Synthetic Conjugation Start 5'-OH Precursor (Solid Support) Coupling Coupling: This compound Amidite + Activator (ETT) Start->Coupling Oxidation Oxidation: I2 / Pyridine / H2O Coupling->Oxidation Capping Capping: Ac2O / NMI Oxidation->Capping Cleavage Cleavage & Deprotection: NH4OH (55°C) or AMA (65°C) Capping->Cleavage End of Cycle Intermediate TFA Removal: Hydrolysis of CF3-CO-NH- Cleavage->Intermediate Product Final ASO: Free 2'-NH2 Group Intermediate->Product Conjugation Conjugation: + NHS-Ligand (pH 8.5) Product->Conjugation Final Functionalized ASO: 2'-NH-Ligand Linkage Conjugation->Final

Caption: Workflow from solid-phase incorporation of this compound to final conjugated ASO. The TFA group is removed during the cleavage step.

Part 3: Detailed Protocol

Reagent Preparation & Handling
  • Monomer: 5'-Dimethoxytrityl-N2-isobutyryl-2'-(trifluoroacetamido)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1][2]

  • Diluent: Anhydrous Acetonitrile (ACN) with <10 ppm water content.[2][3]

  • Concentration: Dissolve to 0.1 M . Note: 2'-modified amidites often exhibit higher viscosity.[1][2][3] Ensure complete dissolution by vortexing for 2-3 minutes.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) or 4,5-Dicyanoimidazole (DCI) (0.25 M).[1][2] ETT is preferred for reducing steric hindrance.[2][3]

Automated Synthesis Parameters

Standard DNA coupling protocols are insufficient for 2'-modified monomers due to the steric bulk of the 2'-TFA group.[1][2]

StepParameterStandard DNAOptimized this compound Rationale
Coupling Time Duration60 - 120 sec360 - 600 sec Steric hindrance of the 2'-TFA group requires extended reaction time for >98% efficiency.[1][2]
Activator TypeTetrazoleETT or DCI Higher acidity activators improve coupling yields for hindered amidites.[2][3]
Capping ReagentAc2O / NMIStandard No modification needed; TFA is stable to acetic anhydride.[2][3]
Oxidation ReagentIodine (0.02 M)Standard No modification needed.[2][3]
Detritylation ReagentTCA in DCMStandard Monitor trityl color carefully; 2'-amino-dG couples slower, so a faint orange trityl indicates poor coupling.[1][2]
Deprotection (The Critical Step)

The removal of the TFA group is base-catalyzed .[2]

  • Method A: Standard Ammonia (Preferred for purity) [2][3]

    • Reagent: Concentrated NH₄OH (28-30%).[1][2][3]

    • Conditions: 55°C for 16-18 hours .

    • Result: Complete cleavage from support, removal of base protecting groups (iBu), and removal of 2'-TFA.[2]

  • Method B: AMA (Preferred for speed)

    • Reagent: 1:1 mixture of NH₄OH and 40% Methylamine.[2][3]

    • Conditions: 65°C for 20 minutes .

    • Warning: While faster, AMA can sometimes cause N-methylation side products if not handled strictly.[1][2] For high-value therapeutic ASOs, Method A is safer.[1][2]

Purification
  • DMT-On Purification: Recommended.[1][2][3] The hydrophobic DMT group allows separation of full-length sequences from failure sequences.[2]

  • Column: RP-HPLC (C18).[1][2][3]

  • Buffer System: TEAA (Triethylammonium acetate) / Acetonitrile.[2][3]

  • Note on Retention: The free 2'-amino group makes the oligo slightly more cationic (or less anionic) at neutral pH compared to native DNA.[2] Expect a slight shift in retention time.

Part 4: Post-Synthetic Conjugation Protocol

Once the 2'-TFA is removed, the ASO possesses a specific reactive site (2'-NH₂).[2]

  • Buffer Exchange: Desalt the purified ASO into a non-amine buffer (e.g., Sodium Borate or PBS, pH 8.5). Avoid Tris or Ammonium buffers as they will compete with the NHS ester.

  • Reaction:

    • Add 10-20 equivalents of the NHS-ester ligand (dissolved in DMSO).[1][2]

    • Incubate at Room Temperature for 2-4 hours.

  • Validation: Analyze by LC-MS. The mass shift should correspond exactly to the ligand mass (minus the NHS leaving group).[2][3]

Table 2: Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Coupling Efficiency (<95%) Insufficient coupling time or water contamination.[1][2]Increase coupling time to 10 mins; use fresh anhydrous ACN (<10ppm water).
Incomplete TFA Removal Deprotection temperature too low.Ensure 55°C is maintained for full 16 hours in NH₄OH.
No Conjugation Observed Amine protonated or competing buffer.[2][3]Ensure conjugation pH is >8.0 (to deprotonate NH₃⁺ to NH₂); remove all ammonium ions via desalting.[2][3]
Precipitation during Conjugation Ligand insolubility.[2][3]Ensure organic solvent (DMSO/DMF) constitutes 20-30% of the reaction volume.[2][3]

Part 5: References

  • Prhavc, M., et al. (2003). "2'-O-[2-[2-(N,N-dimethylamino)ethoxy]ethyl] modified oligonucleotides: symbiosis of charge interaction mechanism and stereoelectronic effects."[1][2] Organic Letters. [2][3]

  • Sproat, B. S., et al. (1991). "New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure."[1][2] Nucleic Acids Research.[2][3]

  • Glen Research. "User Guide to Amino-Modifiers." Glen Research Technical Bulletins.

  • Manoharan, M. (2004). "Oligonucleotide conjugates as therapeutic agents."[2][3] Antisense and Nucleic Acid Drug Development.

  • Lia, V., et al. (2019). "Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis."[1][2] Monatshefte für Chemie.

Sources

Application Note: LC-MS Characterization of 2'-TFA-Amino-dG Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

The incorporation of 2'-amino-2'-deoxyguanosine (2'-amino-dG) into oligonucleotides is a critical strategy for enhancing nuclease resistance and providing a reactive handle for post-synthetic conjugation (e.g., labeling with NHS-esters).

During solid-phase synthesis, the nucleophilic 2'-amino group is protected, most commonly with a Trifluoroacetyl (TFA) group.[1] This yields the 2'-TFA-NH-dG intermediate.

The Analytical Challenge

Researchers often face two distinct analytical scenarios regarding this modification:

  • Confirmation of TFA Retention: Verifying the TFA group is intact (e.g., for fluorous-tag purification or to prevent side reactions before a specific downstream step).

  • Confirmation of TFA Removal: Verifying complete deprotection to yield the reactive 2'-amino-dG species.

The TFA group introduces significant hydrophobicity and a distinct mass shift . This guide details the LC-MS protocols required to distinguish the TFA-protected species from the deprotected (free amine) and native (hydroxyl) forms.

Chemical Logic & Mass Spectrometry Fundamentals

Understanding the mass deltas is the foundation of this analysis. The TFA group (


) replaces a hydrogen atom on the primary amine.
Mass Shift Table (Monoisotopic)
SpeciesModification StructureFormula Change (vs. Native dG)Mass Shift (Da)
Native DNA 2'-OHReference0
2'-Amino-dG 2'-NH₂-OH + NH₂-0.9840
This compound 2'-NH-COCF₃-OH + NH-COCF₃+94.9965
TFA Delta (TFA-Amino minus Amino)-H + COCF₃+95.9805

Note: In low-resolution instruments (Quadrupole), look for a +96 Da shift relative to the amine form, or a +95 Da shift relative to the native hydroxyl form.[1]

Hydrophobic Retention Shift

The trifluoroacetyl group is highly lipophilic. In Ion-Pair Reversed-Phase (IP-RP) chromatography:

  • 2'-Amino-dG: Elutes slightly earlier or co-elutes with native DNA (due to polarity of the amine).

  • This compound: Elutes significantly later than the native full-length product (FLP).

Experimental Protocol

A. Sample Preparation

Critical Warning: The TFA-amide bond on an aliphatic amine is susceptible to hydrolysis in basic conditions (pH > 9) or nucleophilic attack (ammonia/methylamine).

  • For "TFA-On" Analysis:

    • Dissolve lyophilized pellets in neutral water or 10 mM TEAA (pH 7.0).

    • Avoid: NH₄OH, Methylamine, or carbonate buffers.[1]

    • Analyze immediately; do not store in solution for >24 hours.

  • For "Deprotection Monitoring":

    • Quench deprotection reactions by evaporating ammonia or neutralizing with acetic acid prior to injection.

B. LC-MS Conditions (IP-RP)

We utilize Hexafluoroisopropanol (HFIP) / Triethylamine (TEA) for optimal ionization efficiency in negative mode.

ParameterSettingRationale
Column C18 Oligonucleotide BEH (1.7 µm, 2.1 x 50 mm)High pH stability and resolution.[1]
Mobile Phase A 15 mM TEA, 400 mM HFIP in H₂O (pH 7.[1]9)Ion-pairing agent for retention; HFIP boosts MS signal.[2][3]
Mobile Phase B 50% Mobile Phase A / 50% MethanolMethanol is preferred over MeCN for better solubility of fluorinated species.
Column Temp 60°CReduces secondary structure; improves peak shape.
Flow Rate 0.25 mL/minStandard for ESI coupling.

Gradient Profile (Targeting Hydrophobic TFA):

  • Standard oligo gradients (e.g., 10-30% B) may miss the TFA species.[1]

  • 0.0 min: 10% B

  • 10.0 min: 40% B (Elution of Amino-dG and Native)

  • 15.0 min: 80% B (Elution of TFA-NH-dG )

  • 16.0 min: 95% B (Wash)

C. Mass Spectrometry Parameters (ESI Negative)
  • Polarity: Negative Ion Mode.

  • Capillary Voltage: 2.5 kV (Avoid arcing).

  • Cone Voltage: 30-40 V.

    • Note: Excessively high cone voltage can cause In-Source Fragmentation (ISF), stripping the TFA group before detection.[1] If you observe a mix of TFA and Amino mass but a single LC peak, lower the cone voltage to confirm if the deprotection is real or an artifact.

  • Desolvation Temp: 350°C.

  • Scan Range: 500 – 3000 m/z.

Workflow Visualization

Diagram 1: Analytical Logic for this compound

This diagram illustrates the decision matrix for identifying the modification status based on LC retention and Mass Shift.

TFA_Analysis_Logic Start Sample: 2'-Modified Oligo LC_Step IP-RP LC Separation (C18, HFIP/TEA) Start->LC_Step RT_Early Retention Time: Standard/Early LC_Step->RT_Early RT_Late Retention Time: Late Eluting (+2-5 min) LC_Step->RT_Late MS_Check1 Mass Check RT_Early->MS_Check1 MS_Check2 Mass Check RT_Late->MS_Check2 Result_Amino Result: 2'-Amino-dG (Deprotected) Mass: [M-1 Da] MS_Check1->Result_Amino -1 Da vs Native Result_Native Result: Native dG (Failed Coupling) Mass: [Ref] MS_Check1->Result_Native 0 Da vs Native Result_TFA Result: this compound (Protected) Mass: [M+95 Da] MS_Check2->Result_TFA +95 Da vs Native

Caption: Decision tree for categorizing 2'-modified oligos based on retention time (hydrophobicity) and mass shift.

Data Analysis & Interpretation

Deconvolution

Use MaxEnt1 or Promass deconvolution algorithms.

  • Target Mass: Calculate the theoretical mass of the TFA-protected sequence.

    • 
       where 
      
      
      
      is the number of dG sites.
  • Impurity Identification:

    • Look for the [M - 96] series. If the main peak is TFA-protected, the [M-96] peak represents the loss of one TFA group (partial deprotection).

Differentiating In-Source Fragmentation (ISF) vs. Chemical Deprotection

If you see the "Amino" mass (deprotected) in the mass spectrum of the "TFA" chromatographic peak:

  • Scenario: The TFA group is falling off inside the mass spec source.

  • Validation:

    • Check the Extracted Ion Chromatogram (XIC) for the TFA mass and the Amino mass.

    • If they perfectly co-elute at the late retention time, it is In-Source Fragmentation .[1] The species entered the source as TFA-protected (hence the late retention) but broke apart during ionization.

    • If they are chromatographically separated , the sample chemically contains both species.[1]

Diagram 2: Synthesis & Deprotection Pathway

Visualizing the chemical transformation and where MS analysis fits in.

Synthesis_Pathway Precursor Synthesis Cycle (this compound Amidite) Oligo_TFA Oligo-TFA (On Column) Precursor->Oligo_TFA Cleavage Cleavage/Deprotection (AMA or NH4OH) Oligo_TFA->Cleavage Path_A Mild/No Base (Keep TFA) Cleavage->Path_A Optimization Path_B Standard Base (Remove TFA) Cleavage->Path_B Standard Final_TFA Product A: This compound Oligo (Late Eluting) Path_A->Final_TFA Final_Amino Product B: 2'-Amino-dG Oligo (Early Eluting) Path_B->Final_Amino Conjugation Post-Synthetic Conjugation (NHS-Ester) Final_TFA->Conjugation Blocked (Fails) Final_Amino->Conjugation Reactive Amine

Caption: Chemical workflow showing how deprotection conditions dictate the final product and its suitability for conjugation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Mass is correct (+95 Da), but peak shape is broad/tailing. Hydrophobic interaction with column.[1]Increase Column Temp to 65°C; Ensure HFIP concentration is >300 mM.
Mass shows -96 Da loss, but RT is late. In-Source Fragmentation (ISF).[1]Lower Cone Voltage (e.g., from 40V to 20V).[1]
Mass shows -96 Da loss, and RT is early. Chemical Deprotection.[1]The TFA group was hydrolyzed during sample prep. Avoid ammonia; keep pH < 8.
No ionization. Ion Suppression.TFA samples can be "sticky." Ensure the gradient goes to 95% organic to wash the column between runs.

References

  • McGinnis, S., et al. (2012).[1] "High-Throughput Analysis of Modified Oligonucleotides using Ion-Pair Reversed-Phase LC-MS." Journal of Chromatography B. (Generalized protocol for modified oligos).

  • Integrated DNA Technologies (IDT). (2023).[4] "Understanding Oligonucleotide Mass Spectrometry." IDT Technical Guide.

  • Thermo Fisher Scientific. (2020).[5] "Oligonucleotide Characterization for Quality Control." Application Note 72820.

  • Griffey, R. H., et al. (1997).[1] "Characterization of Oligonucleotide Metabolism by Electrospray Mass Spectrometry." Journal of Mass Spectrometry. (Foundational work on oligonucleotide MS shifts).

(Note: While specific literature on "this compound" is niche, the protocols above are derived from standard "hydrophobic modification" and "amino-modifier" workflows validated in Regulations 1 & 3).

Sources

labeling of 2'-amino-dG modified oligonucleotides after TFA deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Post-Synthesis Labeling of 2'-Amino-Deoxyguanosine Modified Oligonucleotides Following TFA Deprotection

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and application of modified nucleic acids.

Abstract: The incorporation of 2'-amino-deoxyguanosine (2'-NH₂-dG) into oligonucleotides provides a versatile primary amine handle for post-synthesis modification with a wide array of functional moieties, including fluorophores, quenchers, and affinity tags. During automated solid-phase synthesis, this reactive amine is temporarily protected, most commonly with a trifluoroacetyl (TFA) group. Complete removal of the TFA group is a critical prerequisite for achieving high-efficiency downstream labeling. This document provides a comprehensive guide and detailed protocols for the robust deprotection of 2'-TFA-amino-dG and subsequent high-efficiency labeling using N-Hydroxysuccinimide (NHS) esters, followed by purification and quality control.

Principles and Strategic Considerations

The introduction of a primary aliphatic amine at the 2' position of the deoxyribose sugar transforms the oligonucleotide into a versatile scaffold for chemical modification. Unlike terminal amine modifications, internal 2'-amino groups allow for the precise placement of labels within the sequence without disrupting the phosphodiester backbone.

The Role of the Trifluoroacetyl (TFA) Protecting Group

The 2'-amino group is highly nucleophilic and would interfere with the phosphoramidite chemistry used during standard oligonucleotide synthesis. The TFA group provides robust protection during synthesis due to its stability to the acidic conditions used for detritylation. However, it is designed to be labile under the basic conditions used for cleavage from the solid support and deprotection of the nucleobases.

The Chemistry of Deprotection and Labeling

The overall workflow involves two principal chemical transformations:

  • Ammonolysis of the TFA Group: The process begins with the complete removal of the TFA protecting group. Standard oligonucleotide deprotection protocols using concentrated aqueous ammonia or gaseous ammonia are typically sufficient to hydrolyze the amide bond of the TFA group, liberating the free primary amine. Incomplete deprotection is a primary cause of labeling failure.

  • Acylation with NHS Esters: The exposed 2'-amino group acts as a potent nucleophile. It readily attacks the activated carbonyl carbon of an N-Hydroxysuccinimide (NHS) ester, leading to the formation of a stable, covalent amide bond. This reaction is highly efficient and specific under optimized pH conditions, making NHS esters the preferred chemistry for labeling primary amines.

Below is a diagram illustrating the sequential deprotection and labeling reaction.

G cluster_0 Step 1: TFA Deprotection cluster_1 Step 2: NHS-Ester Labeling Oligo_TFA Oligo-2'-NH-TFA Free_Amine Oligo-2'-NH₂ Oligo_TFA->Free_Amine Ammonolysis TFA_Waste Trifluoroacetamide Free_Amine->TFA_Waste Free_Amine_Label Oligo-2'-NH₂ Reagent_NH3 NH₄OH (aq) (or AMA) Reagent_NH3->Oligo_TFA Labeled_Oligo Oligo-2'-NH-CO-Label Free_Amine_Label->Labeled_Oligo Acylation NHS_Waste N-Hydroxysuccinimide Labeled_Oligo->NHS_Waste Reagent_NHS Label-NHS Ester (pH 8-9 Buffer) Reagent_NHS->Free_Amine_Label

Figure 1: Chemical workflow for TFA deprotection and subsequent NHS-ester labeling of a 2'-amino-dG modified oligonucleotide.

Experimental Workflow Overview

A successful labeling experiment requires a systematic approach encompassing deprotection, purification, labeling, and final analysis. Failure to properly execute any one of these steps will compromise the final product's quality and yield.

G Start Synthesized Oligo on CPG (with 2'-TFA-amino-dG) Deprotect Step 1: Ammonolysis (Cleavage & Deprotection) Start->Deprotect Desalt Step 2: Crude Desalting (e.g., Ethanol Precipitation) Deprotect->Desalt Purify1 Step 3: Purification of Unlabeled Oligo (RP-HPLC or IEX) Desalt->Purify1 Quant Step 4: Quantification (UV-Vis at 260 nm) Purify1->Quant Label Step 5: NHS-Ester Labeling Reaction Quant->Label Purify2 Step 6: Purification of Labeled Oligo (RP-HPLC) Label->Purify2 QC Step 7: Quality Control (Mass Spec & UV-Vis) Purify2->QC End Pure, Labeled Oligonucleotide QC->End

Figure 2: High-level experimental workflow from crude synthesized product to final quality-controlled labeled oligonucleotide.

Detailed Protocols

Protocol 1: Deprotection of 2'-TFA-Amino-dG Oligonucleotides

Rationale: This step uses a strong base to simultaneously cleave the oligonucleotide from the solid support, remove protecting groups from the standard nucleobases (e.g., isobutyryl for G, benzoyl for A and C), and, critically, hydrolyze the 2'-TFA amide bond. Ammonium Hydroxide/Methylamine (AMA) is often preferred as it is highly effective and reduces the potential for base modification.

Materials:

  • Oligonucleotide synthesis column (up to 1 µmol scale)

  • Concentrated Ammonium Hydroxide (28-30%) or AMA solution

  • Heating block or oven set to 65 °C

  • 2 mL screw-cap tubes with O-rings

  • Microcentrifuge

  • SpeedVac or lyophilizer

Procedure:

  • Place the synthesis column into a suitable adapter connected to a syringe.

  • Slowly pass 2 mL of concentrated ammonium hydroxide or AMA through the column, collecting the solution in a 2 mL screw-cap tube.

  • Seal the tube tightly. Ensure the cap has a proper O-ring to prevent evaporation and ammonia leakage.

  • Incubate the sealed tube at 65 °C for 8-12 hours. Note: Consult your phosphoramidite supplier for optimal deprotection times and temperatures, especially if using fast-deprotecting protecting groups.

  • After incubation, cool the tube to room temperature.

  • Centrifuge briefly to collect any condensation.

  • Carefully uncap the tube in a fume hood and evaporate the ammonia solution to dryness using a SpeedVac.

  • Resuspend the resulting oligonucleotide pellet in 200 µL of nuclease-free water. This is your crude, deprotected oligonucleotide.

Protocol 2: Purification of the Deprotected Oligonucleotide

Rationale: It is highly recommended to purify the deprotected oligonucleotide before labeling. This removes failure sequences (n-1, n-2, etc.) and residual chemical impurities that could interfere with the labeling reaction or complicate downstream purification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for this purpose.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column suitable for oligonucleotides

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Buffer B: 100% Acetonitrile

  • Nuclease-free water

HPLC Parameter Condition Rationale
Column C18, 5 µm particle sizeProvides good resolution for oligonucleotides based on hydrophobicity.
Flow Rate 1.0 mL/minStandard flow rate for analytical to semi-preparative columns.
Detection UV at 260 nmWavelength for maximum absorbance of nucleic acids.
Gradient 5-35% Buffer B over 30 minThis gradient effectively separates the full-length product from shorter failure sequences.

Procedure:

  • Equilibrate the C18 column with 95% Buffer A and 5% Buffer B.

  • Inject the resuspended crude oligonucleotide.

  • Run the HPLC gradient as described in the table above. The full-length, trityl-on product (if detritylation was left off) will be the most retained (last major) peak. If detritylation was performed on the synthesizer, the desired product is still typically the last major peak.

  • Collect the peak corresponding to the full-length oligonucleotide.

  • Lyophilize the collected fraction to dryness.

  • Resuspend the purified oligonucleotide pellet in a known volume of nuclease-free water and proceed to quantification.

Protocol 3: NHS-Ester Labeling Reaction

Rationale: The nucleophilic attack by the free 2'-amino group on the NHS ester is most efficient at a slightly alkaline pH. At this pH, the amine is predominantly in its unprotonated, reactive form (-NH₂). However, pH values above 9.5 should be avoided as they can promote hydrolysis of the NHS ester itself, reducing labeling efficiency.

Materials:

  • Purified, deprotected 2'-amino-dG oligonucleotide

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5

  • NHS-ester functionalized label (e.g., Cy3-NHS, Biotin-NHS) freshly dissolved in anhydrous DMSO

  • Nuclease-free water

Reactant Recommended Molar Excess Justification
NHS-Ester Label 10- to 50-fold excess over oligoDrives the reaction to completion, ensuring a high yield of labeled product. The optimal excess may need to be determined empirically.

Procedure:

  • Quantify the purified oligonucleotide by measuring its absorbance at 260 nm (A₂₆₀). Use the appropriate extinction coefficient to calculate the concentration.

  • In a microcentrifuge tube, prepare the reaction mixture:

    • X µL of oligonucleotide solution (e.g., 1-5 nmol)

    • Y µL of 0.1 M Labeling Buffer (to achieve a final buffer concentration of ~0.1 M)

    • Z µL of nuclease-free water to reach a final volume of ~90 µL.

  • Prepare a fresh stock solution of the NHS-ester label in anhydrous DMSO (e.g., 10 mg/mL). Note: NHS esters are moisture-sensitive. Always use high-quality, anhydrous DMSO and cap the vial immediately after use.

  • Add the calculated volume of the NHS-ester solution (e.g., 10 µL for a 100 µL final reaction volume) to the oligonucleotide mixture to achieve the desired molar excess.

  • Mix gently by pipetting.

  • Incubate the reaction in the dark (if using a fluorophore) at room temperature for 2-4 hours, or overnight at 4 °C.

Protocol 4: Purification of the Labeled Oligonucleotide

Rationale: After the reaction, the mixture contains the desired labeled oligonucleotide, unreacted (unlabeled) oligonucleotide, and hydrolyzed/unreacted free label. RP-HPLC is again the method of choice to separate these species. The covalent attachment of a typically hydrophobic label will cause the product to be retained longer on the C18 column than the unlabeled starting material.

Procedure:

  • Use the same HPLC setup and buffers as in Protocol 2.

  • Inject the entire labeling reaction mixture onto the column.

  • Run a gradient similar to the one used for the initial purification (e.g., 5-50% Buffer B over 30 minutes).

  • Monitor the chromatogram at 260 nm (for the oligonucleotide) and at the label's specific absorbance maximum (e.g., 550 nm for Cy3).

  • The first major peak at 260 nm is typically the unlabeled oligonucleotide. The second, more retained peak that absorbs at both 260 nm and the dye's wavelength is your desired product. Free dye will often elute much later.

  • Collect the desired product peak, lyophilize, and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

Protocol 5: Quality Control and Analysis

Rationale: Final analysis is essential to confirm the identity, purity, and concentration of the labeled oligonucleotide.

Methods:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the definitive analysis to confirm successful labeling. The measured mass of the product should equal the mass of the starting oligonucleotide plus the mass of the label minus the mass of the NHS leaving group.

    • Expected Mass Shift = Mass of Label - 115.09 Da

  • UV-Vis Spectroscopy:

    • Measure the absorbance at 260 nm (A₂₆₀) and at the dye's absorbance maximum (Aₘₐₓ).

    • Concentration: Calculate the oligonucleotide concentration using the A₂₆₀ reading and the oligo's extinction coefficient.

    • Degree of Labeling (DOL): For fluorescent labels, the DOL can be estimated to confirm a ~1:1 ratio of dye to oligo, confirming a single, site-specific modification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling Efficiency 1. Incomplete TFA deprotection. 2. Hydrolyzed NHS-ester. 3. Incorrect reaction buffer pH.1. Ensure deprotection was performed at the correct temperature and for sufficient time. 2. Use a freshly prepared solution of the NHS-ester in anhydrous DMSO. 3. Prepare fresh labeling buffer and verify the pH is between 8.0 and 9.0.
Multiple Product Peaks in HPLC 1. Oligonucleotide degradation during deprotection. 2. Reaction with other nucleophiles (e.g., Tris buffer). 3. Multiple labeling sites (unlikely with a single 2'-amino-dG).1. Reduce deprotection temperature or time if possible. 2. Avoid amine-containing buffers like Tris. Use bicarbonate or borate. 3. Confirm the purity of the starting oligonucleotide via mass spectrometry.
Poor Recovery After Purification 1. Non-specific adsorption to tubes or columns. 2. Over-drying of the pellet, making it difficult to resuspend.1. Use low-adhesion microcentrifuge tubes. 2. Avoid over-drying the oligonucleotide pellet in the SpeedVac; remove it as soon as it is dry.

References

  • Oligonucleotide Synthesis and Purification. Glen Research. [Link]

  • Deprotection of Oligonucleotides. Bio-Synthesis Inc. [Link]

Troubleshooting & Optimization

Technical Support Center: 2'-TFA-NH-dG Incorporation & Conjugation

[1]

Product Focus: 2'-Amino-2'-deoxyguanosine (protected as 2'-TFA-NH) Application: Oligonucleotide Synthesis, Nuclease Resistance, Post-Synthetic Conjugation[1]

Introduction: The "Steric & Kinetic" Challenge

The incorporation of This compound (2'-Trifluoroacetylamino-2'-deoxyguanosine) is a high-value modification used to introduce a reactive primary amine at a specific internal or terminal position within an oligonucleotide.[1] While the 2'-amino group confers valuable nuclease resistance and conjugation potential, the Trifluoroacetyl (TFA) protecting group introduces significant steric bulk at the sugar ring.

This guide addresses the three critical failure modes associated with this molecule: Low Coupling Efficiency (Synthesis), Incomplete Deprotection (Processing), and Conjugation Failure (Downstream Application).[1]

Part 1: Synthesis Phase (The "Build")

Q1: My coupling efficiency for this compound is consistently lower (<90%) than standard DNA amidites. Is the reagent bad?

Diagnosis: It is likely not a reagent quality issue but a kinetic limitation caused by steric hindrance.[1] The 2'-position is adjacent to the 3'-phosphoramidite center. The bulky TFA group creates a "steric wall" that impedes the approach of the activator and the incoming 5'-hydroxyl of the solid support. Standard DNA coupling protocols (typically 1.5–2 minutes with Tetrazole) are insufficient for this modification.

Corrective Protocol: You must shift the reaction equilibrium toward coupling by optimizing Time and Activation Energy .

ParameterStandard DNA ProtocolRequired this compound Protocol Scientific Rationale
Activator 1H-Tetrazole (0.45 M)ETT (5-Ethylthio-1H-tetrazole) 0.25 M or BTT (0.25 M) ETT is more acidic (pKa ~4.[1]3) than Tetrazole (pKa ~4.9), creating a more reactive tetrazolide intermediate to overcome the steric barrier.
Coupling Time 1.5 – 2.0 minutes6.0 – 10.0 minutes Slower kinetics due to the 2'-substituent require extended contact time to reach >98% completion.[1]
Concentration 0.1 M0.1 M (Ensure complete dissolution) Maintain standard concentration, but ensure the amidite is fully dissolved; fluorinated compounds can be hydrophobic and slow to dissolve in Acetonitrile (ACN).
Q2: Should I alter the oxidation step?

Recommendation: Yes. The 2'-amino group, even when protected, can slightly destabilize the glycosidic bond.[1] Use 0.02 M Iodine (standard) but ensure the Capping step is efficient.

  • Critical Note: If you are synthesizing a phosphorothioate backbone, be aware that the steric bulk of the 2'-TFA group can also slow down sulfurization. Increase sulfurization time by 50%.

Part 2: Deprotection & Cleavage (The "Release")

Q3: Mass Spectrometry shows a peak at [M + 96 Da]. What is this?

Diagnosis: This is the classic signature of Incomplete TFA Removal .

  • Math: The Trifluoroacetyl group (

    
    ) adds ~97 Da. Replacing a Hydrogen (1 Da) results in a net mass shift of +96 Da .
    
  • Cause: While TFA is base-labile, it is an amide linkage on the 2'-position, which is more stable than the ester linkages used on standard nucleobases.[1] Room temperature deprotection is often insufficient.[1]

Corrective Protocol: You must use heat to drive the hydrolysis of the trifluoroacetamide.

Option A: Standard Ammonia (Preferred for purity)

  • Reagent: Concentrated Ammonium Hydroxide (28-30%).[1]

  • Conditions: 55°C for 15–17 hours .

  • Note: Room temperature incubation will leave a significant percentage of TFA intact.

Option B: AMA (Preferred for speed)

  • Reagent: 1:1 mixture of Ammonium Hydroxide / 40% Methylamine.

  • Conditions: 65°C for 15 minutes .

  • Warning: Ensure your specific dyes (if any) are compatible with AMA.

Q4: Can I use "UltraMild" deprotection (Potassium Carbonate in Methanol)?

Answer: NO. UltraMild chemistry (0.05 M

too weak

Part 3: Post-Synthesis Conjugation (The "Proof")

Q5: I deprotected successfully (Mass Spec is correct), but my NHS-ester labeling failed. Why?

Diagnosis: This is usually a pH/Protonation Error .[1] After deprotection with Ammonia/AMA, the 2'-amine exists as a salt (Ammonium,

1

1

The "Desalt First" Rule: You cannot proceed directly from deprotection to conjugation.

Corrective Workflow:

  • Evaporate: Remove all Ammonia/Methylamine.[1]

  • Desalt: Use a spin column (e.g., Sephadex G-25) or precipitation to remove ammonium salts.[1]

  • Buffer Exchange: Resuspend the oligo in a non-amine buffer (e.g., Sodium Bicarbonate or Phosphate, pH 8.5).

  • Conjugation: Add the NHS-ester.

Visual Troubleshooting Guides

Diagram 1: Synthesis & Processing Workflow

This flowchart illustrates the critical decision points where this compound differs from standard DNA synthesis.

SynthesisWorkflowStartStart SynthesisCouplingCoupling Step(Critical Control Point)Start->CouplingOxidationOxidation/CappingCoupling->OxidationRequires ETT Activator+ 6-10 min timeCleavageCleavage & DeprotectionOxidation->CleavageAnalysisQC / Mass SpecCleavage->AnalysisNH4OH @ 55°C (Overnight)or AMA @ 65°C (15 min)Analysis->CleavageMass +96 Da(Retained TFA)ConjugationConjugation (Optional)Analysis->ConjugationTarget Mass FoundConjugation->ConjugationMust DesaltRemove NH4+ ions

Caption: Optimized workflow for this compound. Red nodes indicate high-risk steps requiring protocol deviation.

Diagram 2: Troubleshooting Logic Tree

Use this logic tree to diagnose the root cause of failure based on analytical data.

TroubleshootingTreeIssueObserved IssueLowYieldLow Yield / Truncation(n-1, n-2 peaks)Issue->LowYieldMassErrorMass Error(+96 Da)Issue->MassErrorNoConjNo Conjugation(Free Amine Unreactive)Issue->NoConjRoot1Coupling InefficiencyAction: Switch to ETT,Extend time to 10 minLowYield->Root1Root2Incomplete DeprotectionAction: Reprocess withNH4OH @ 55°CMassError->Root2Root3Protonation/Salt InterferenceAction: Desalt (G-25),Buffer pH 8.5NoConj->Root3

Caption: Diagnostic logic tree linking observed analytical errors to specific experimental root causes.

References

  • Glen Research. User Guide to Amino-Modifiers. Retrieved from [Link]

  • Verma, S., & Eckstein, F. (1998).[1] Modified Oligonucleotides: Synthesis and Strategy for Users. Annual Review of Biochemistry. (Contextual grounding for 2'-amino steric effects).

side reactions during deprotection of 2'-TFA-NH-dG

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2'-TFA-NH-dG Deprotection

  • Ticket ID: #TFA-NH-dG-001

  • Subject: Troubleshooting Side Reactions & Low Yields during 2'-Amino-dG Deprotection

  • Status: Open

  • Assigned Specialist: Senior Application Scientist

Executive Summary

The deprotection of 2'-TFA-amino-2'-deoxyguanosine (this compound) presents a unique chemical paradox. While the Trifluoroacetyl (TFA) group is designed to be base-labile, the liberated 2'-amine is a potent nucleophile—significantly more reactive than the exocyclic amines of the nucleobases.

The critical failure mode is not the retention of the TFA group, but rather the irreversible alkylation of the newly liberated amine by acrylonitrile (a byproduct of phosphate deprotection). This guide details the mechanism of this side reaction and provides the mandatory "On-Column De-Cyanoethylation" protocol to prevent it.

Part 1: The Critical Failure Mode (Acrylonitrile Adducts)

The Issue: Users frequently report observing a mass shift of +53 Da on their final product. This corresponds to the Mono-Cyanoethyl adduct.

The Mechanism:

  • Phosphate Deprotection: Upon exposure to Ammonium Hydroxide or AMA, the standard

    
    -cyanoethyl protecting groups on the phosphate backbone undergo 
    
    
    
    -elimination, releasing acrylonitrile .[1]
  • TFA Removal: Simultaneously, the base cleaves the TFA amide linkage, generating the free 2'-amine (

    
    ).
    
  • The "Gotcha": The 2'-amine is a "super-nucleophile" compared to ammonia. It attacks the electron-deficient double bond of the free acrylonitrile via a Michael Addition before the acrylonitrile can diffuse out of the pore of the CPG (Controlled Pore Glass).

Visualization of the Pathway:

Acrylonitrile_Adduct Protected This compound (Phosphate Protected) Base Add Base (NH4OH or AMA) Protected->Base Elimination Beta-Elimination of Cyanoethyl Group Base->Elimination Acrylo Free Acrylonitrile (CH2=CH-CN) Elimination->Acrylo Releases FreeAmine Free 2'-NH2 (Nucleophile) Elimination->FreeAmine Simultaneous TFA Removal Adduct Cyanoethyl Adduct (+53 Da Mass Shift) Acrylo->Adduct Michael Addition (Fast Kinetic Trap) FreeAmine->Adduct Clean Clean Product (2'-NH2-dG) FreeAmine->Clean If Acrylonitrile is Scavenged

Caption: The "Kinetic Trap" during deprotection. The simultaneous release of acrylonitrile and the free amine leads to irreversible adduct formation.

Part 2: The Solution (Protocol)

To prevent adduct formation, you must decouple the phosphate deprotection from the base deprotection. This is achieved by removing the cyanoethyl groups while the oligo is still on the column , using a hindered base (Diethylamine) that does not cleave the linker or the TFA group.

Protocol: On-Column De-Cyanoethylation
StepReagentVolume/TimePurpose
1 20% Diethylamine (DEA) in Acetonitrile2-5 mL (Manual push)Selectively removes

-cyanoethyl groups without cleaving the oligo from the support.
2 Incubation 5-10 MinutesAllows complete elimination of acrylonitrile. The DEA acts as a scavenger.
3 Acetonitrile Wash 10-20 mLCRITICAL: Washes away the generated acrylonitrile and DEA.
4 Final Cleavage/Deprotection Standard (AMA or NH4OH)Cleaves oligo from support and removes TFA/Base protection.

Why this works: By the time you add the strong base (Step 4) to remove the TFA group, the acrylonitrile is already in the waste container.

Part 3: Secondary Side Reactions

Transamidation (The "Zipper" Effect)
  • Symptom: Insoluble aggregates or complex HPLC peaks.

  • Cause: The liberated 2'-amine can attack the exocyclic amide of a neighboring base (e.g., N2-isobutyryl-dG or N6-benzoyl-dA) if the base protecting groups are slow to remove. This forms a stable inter-residue amide crosslink.

  • Prevention: Use "Ultra-Mild" or "Fast-Deprotecting" phosphoramidites (e.g., Acetyl-dC, Pac-dA) to ensure base protecting groups are removed faster than the transamidation kinetics.

Incomplete TFA Removal
  • Symptom: Mass shift of +96 Da (Retention of TFA).

  • Cause: The amide bond on the 2'-position is sterically hindered by the sugar pucker. Standard Ammonium Hydroxide at Room Temperature may be insufficient.[2][3]

  • Resolution: Use AMA (1:1 Ammonium Hydroxide / 40% Methylamine) at 65°C for 10 minutes. The methylamine is a smaller, more potent nucleophile for amide hydrolysis.

Part 4: Troubleshooting FAQs

Q1: Can I use standard Ammonium Hydroxide (overnight at 55°C) without the DEA wash?

No. The long incubation time at high temperature actually increases the probability of the Michael addition occurring before the acrylonitrile diffuses out of the matrix. The DEA wash is mandatory for high purity.

Q2: I see a peak at M-17. What is this?

This is likely ammonia displacement . If the 2'-TFA group is not removed quickly, or if the conditions are too harsh, the ammonia can displace the amino group entirely, or more likely, you are seeing a deamination event on the nucleobases (e.g., C to U conversion) if the reagents are old.

Q3: Is this compound compatible with Glen-Pak™ or Poly-Pak™ purification?

Yes, but with a caveat. You must perform the DEA wash before starting the purification cartridge protocol. If you load the column with the cyanoethyl groups still attached, the basic conditions of the purification load buffer will trigger the acrylonitrile release inside the cartridge, fouling the purification.

Part 5: Diagnostic Decision Tree

Troubleshooting_Tree Start Analyze Mass Spec Data CheckMass What is the Mass Shift? Start->CheckMass Plus53 +53 Da (Cyanoethyl Adduct) CheckMass->Plus53 Plus96 +96 Da (TFA Retention) CheckMass->Plus96 Complex Complex/Smear (Crosslinking) CheckMass->Complex Action53 CAUSE: Acrylonitrile Attack FIX: Implement 20% DEA Wash before cleavage. Plus53->Action53 Action96 CAUSE: Incomplete Deprotection FIX: Switch to AMA (65°C, 10 mins). Plus96->Action96 ActionComplex CAUSE: Transamidation FIX: Use Fast-Deprotecting Amidites (Ac-dC, Pac-dA). Complex->ActionComplex

Caption: Rapid diagnostic logic for identifying deprotection failures based on Mass Spectrometry shifts.

References

  • Glen Research. (n.d.).[4] 5'-TFA-Amino-Modifiers: Deprotection and Labeling Strategies. Retrieved from [Link]

  • Glen Research. (n.d.). User Guide to Amino-Modifiers: Avoiding Acrylonitrile Adducts. Retrieved from [Link][4]

  • Verma, S., & Eckstein, F. (1998). Modified Oligonucleotides: Synthesis and Strategy for Users. Annual Review of Biochemistry. (Contextual grounding on Michael addition in oligo synthesis).

(Note: The DEA wash protocol is the industry standard recommended by major phosphoramidite suppliers like Glen Research and ChemGenes for all amine-modified oligonucleotides.)

Sources

Technical Support Center: Navigating the Nuances of 2'-TFA-NH-dG in Oligonucleotide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with 2'-trifluoroacetylamino-2'-deoxyguanosine (2'-TFA-NH-dG) modified oligonucleotides. The incorporation of a 2'-amino functionality on the guanosine sugar moiety can significantly enhance the therapeutic and diagnostic potential of oligonucleotides. However, this modification also introduces unique challenges during synthesis, deprotection, and purification that can impact the final purity of your product.

This guide provides in-depth technical insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges and achieve high-purity oligonucleotides containing 2'-amino-2'-deoxyguanosine.

The Chemistry of this compound: A Double-Edged Sword

The this compound phosphoramidite is a valuable building block for introducing a primary amino group at the 2'-position of the deoxyribose sugar. The trifluoroacetyl (TFA) protecting group is strategically employed due to its stability during the phosphoramamite-based solid-phase synthesis cycle and its lability under standard basic deprotection conditions, typically aqueous ammonia.

The presence of the 2'-amino group in the final oligonucleotide can impart desirable properties, such as increased nuclease resistance and altered hybridization characteristics. However, the journey from the TFA-protected phosphoramidite to the final, purified oligonucleotide is not without its potential pitfalls. The primary challenges revolve around ensuring complete and clean deprotection of the TFA group and managing the chromatographic behavior of the resulting oligonucleotide, which now carries a potentially protonated amino group.

Troubleshooting Guide: From Synthesis to Purified Product

This section addresses common issues encountered when working with this compound in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Synthesis & Deprotection

Question 1: My final oligonucleotide purity is lower than expected, with a significant n-1 peak. Could the this compound phosphoramidite be the culprit?

Answer: Yes, a prominent n-1 peak, representing a deletion of one nucleotide, can be related to the coupling efficiency of the modified phosphoramidite.

  • Causality: While phosphoramidite chemistry is highly efficient, modified phosphoramidites, such as this compound, can sometimes exhibit slightly lower coupling efficiencies compared to their standard, unmodified counterparts. This can be due to steric hindrance from the modification or suboptimal activation. A lower coupling efficiency means that a larger fraction of the growing oligonucleotide chains will not have the this compound added, and after the subsequent capping step, these will appear as n-1 sequences.

  • Troubleshooting & Validation:

    • Extend Coupling Time: Increase the coupling time for the this compound phosphoramidite to allow for more complete reaction. A 5-minute coupling time is a good starting point.

    • Fresh Reagents: Ensure that the phosphoramidite and the activator (e.g., DCI or ETT) are fresh and anhydrous. Moisture is a known inhibitor of the coupling reaction.

    • Trityl Monitoring: Carefully monitor the trityl cation release during synthesis. A significant color drop after the coupling step with this compound compared to other bases indicates a lower coupling efficiency.

Question 2: I'm observing a persistent impurity with a mass of +96 Da compared to my target oligonucleotide. What could be the source of this adduct?

Answer: This mass addition is characteristic of incomplete removal of the trifluoroacetyl (TFA) protecting group from the 2'-amino position.

  • Causality: The TFA group is designed to be removed by ammonolysis during the standard deprotection step. However, if the deprotection conditions are not optimal (e.g., insufficient time, low temperature, or old ammonia solution), a fraction of the 2'-amino groups may remain protected.

  • Troubleshooting & Validation:

    • Optimize Deprotection: Ensure complete deprotection by using fresh, concentrated ammonium hydroxide and adhering to the recommended deprotection time and temperature. For oligonucleotides containing this compound, a standard deprotection at 55°C for 8-12 hours is typically sufficient.

    • Mass Spectrometry Analysis: Use high-resolution mass spectrometry to confirm the presence of the +96 Da adduct.

    • Re-treatment: If incomplete deprotection is suspected, the purified oligonucleotide can be re-treated with fresh ammonium hydroxide to remove the residual TFA groups, followed by re-purification.

Question 3: My mass spectrometry results show a peak corresponding to my target mass, but also a significant peak at M+41 Da. What is this modification?

Answer: A +41 Da adduct is often the result of cyanoethylation of the newly deprotected 2'-amino group.

  • Causality: During oligonucleotide synthesis, the phosphate groups are protected with a cyanoethyl group. These are typically removed by the deprotection solution. However, if the removal is not complete before the cleavage of the oligonucleotide from the solid support, the free 2'-amino group can react with acrylonitrile (a byproduct of cyanoethyl group removal) via a Michael addition, resulting in a +41 Da modification.

  • Troubleshooting & Validation:

    • Pre-cleavage Wash: Before cleaving the oligonucleotide from the support, perform a wash step with a 10-20% solution of diethylamine (DEA) in acetonitrile for 5-10 minutes. This will effectively remove the cyanoethyl groups from the phosphate backbone and prevent their reaction with the 2'-amino group.

    • Mass Spectrometry: Confirm the presence of the +41 Da adduct.

    • Modified Deprotection: Using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) for deprotection can also minimize this side reaction.

Purification Challenges & Solutions

The introduction of a primary amino group at the 2'-position of guanosine alters the physicochemical properties of the oligonucleotide, which in turn affects its behavior during chromatographic purification.

Ion-Exchange HPLC (AEX-HPLC)

Question 4: I'm seeing broad peaks and poor resolution when purifying my 2'-NH2-dG containing oligonucleotide by anion-exchange HPLC. What's going on?

Answer: The presence of the 2'-amino group, which can be protonated at neutral or slightly acidic pH, can lead to mixed-mode interactions with the anion-exchange column, causing peak broadening and poor resolution.

  • Causality: Anion-exchange chromatography separates oligonucleotides based on the number of negatively charged phosphate groups. The positively charged 2'-amino group (at pH < ~6.5) can interact with the negatively charged phosphate backbone of the same or other oligonucleotide molecules, as well as with the stationary phase, leading to non-ideal chromatographic behavior.

  • Troubleshooting & Validation:

    • Increase pH of Mobile Phase: To suppress the protonation of the 2'-amino group, increase the pH of your mobile phases to above 7.5. A pH of 8.0-8.5 is often a good starting point. This will ensure the amino group is in its neutral state, minimizing unwanted ionic interactions.

    • Elevated Temperature: Purifying at an elevated temperature (e.g., 60-65°C) can help to disrupt any secondary structures and improve peak shape.

    • Optimize Salt Gradient: A shallower salt gradient may be necessary to improve the resolution between the target oligonucleotide and closely eluting impurities.

Reverse-Phase HPLC (RP-HPLC)

Question 5: My 2'-NH2-dG modified oligonucleotide is showing tailing peaks during reverse-phase HPLC purification. How can I improve the peak shape?

Answer: Peak tailing in reverse-phase HPLC of amino-modified oligonucleotides is often due to interactions between the protonated amino group and residual silanols on the silica-based stationary phase.

  • Causality: Even with end-capping, silica-based C18 columns can have residual free silanol groups that are negatively charged at neutral pH. The positively charged 2'-amino group can interact with these silanols, leading to peak tailing.

  • Troubleshooting & Validation:

    • Use a Polymer-Based Column: Consider using a reverse-phase column with a polymeric stationary phase (e.g., polystyrene-divinylbenzene), which does not have silanol groups.

    • Optimize Ion-Pairing Agent: The choice and concentration of the ion-pairing agent are critical. Triethylammonium acetate (TEAA) is a common choice. Increasing the concentration of the ion-pairing agent can help to mask the silanol interactions. Alternatively, using a more hydrophobic ion-pairing agent like hexylammonium acetate (HAA) can improve retention and peak shape.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 6.0-6.5) can sometimes improve peak shape by ensuring consistent protonation of the amino group, but care must be taken as this can increase interactions with silanols. Experimentation with pH is key.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of the this compound modification after incorporation into an oligonucleotide? A1: The this compound phosphoramidite will add a mass of approximately 441.3 g/mol to the growing oligonucleotide chain during synthesis. After deprotection, the TFA group (96.0 g/mol ) is removed, and a hydrogen atom is added, resulting in a net mass addition of a 2'-amino-2'-deoxyguanosine monophosphate, which is approximately 345.2 g/mol .

Q2: Can I use mass spectrometry to confirm the presence and location of the 2'-NH2-dG modification? A2: Yes, high-resolution mass spectrometry is an excellent tool for this. The intact mass of the oligonucleotide will confirm the successful incorporation of the modification. Tandem mass spectrometry (MS/MS) can be used to fragment the oligonucleotide and confirm the location of the modification by analyzing the resulting fragment ions. The presence of the 2'-amino group may influence fragmentation patterns, but sequence confirmation is generally achievable.

Q3: Does the 2'-amino group affect the stability of the oligonucleotide duplex? A3: Yes, the presence of a 2'-amino group can affect the thermal stability (Tm) of an oligonucleotide duplex. The effect can be stabilizing or destabilizing depending on the sequence context and the pH of the buffer, as the protonation state of the amino group plays a role. It is recommended to perform a melting temperature analysis on your final purified oligonucleotide to characterize its hybridization properties.

Q4: Are there any alternatives to the TFA protecting group for the 2'-amino functionality? A4: While TFA is the most common protecting group for 2'-amino-2'-deoxynucleosides due to its ease of removal under standard deprotection conditions, other protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) have been explored. However, the deprotection conditions for these alternatives may not be compatible with standard oligonucleotide synthesis protocols.

Experimental Protocols

Protocol 1: Optimized Deprotection of this compound Containing Oligonucleotides
  • Pre-cleavage Wash (to prevent cyanoethylation):

    • Following synthesis, keep the oligonucleotide on the solid support.

    • Wash the support with a 10% solution of diethylamine (DEA) in anhydrous acetonitrile for 10 minutes at room temperature.

    • Wash the support thoroughly with anhydrous acetonitrile to remove residual DEA.

    • Dry the support under a stream of argon or nitrogen.

  • Cleavage and Deprotection:

    • Transfer the dried support to a screw-cap vial.

    • Add fresh, concentrated ammonium hydroxide (28-30%).

    • Seal the vial tightly and heat at 55°C for 12 hours.

    • Allow the vial to cool to room temperature.

    • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Wash the support with a small volume of water and combine the wash with the supernatant.

    • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 2: Recommended HPLC Purification Conditions
ParameterIon-Exchange HPLC (AEX-HPLC)Reverse-Phase HPLC (RP-HPLC)
Column Strong anion-exchange column (e.g., DNAPac PA200)C18 or Polystyrene-divinylbenzene (PS-DVB) column
Mobile Phase A 20 mM Tris-HCl, pH 8.5100 mM Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 8.5100 mM TEAA in 50% Acetonitrile, pH 7.0
Gradient 0-100% B over 30-40 minutes (adjust for oligo length)5-65% B over 30 minutes (adjust for oligo length and hydrophobicity)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 65°C60°C
Detection UV at 260 nmUV at 260 nm

Visualizing the Workflow

Diagram 1: Key Steps in Synthesis and Deprotection

cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage Start Start Coupling Coupling of This compound Phosphoramidite Start->Coupling High Efficiency Crucial Capping Capping of Unreacted 5'-OH Coupling->Capping Oxidation Oxidation of Phosphite Triester Capping->Oxidation Detritylation Removal of 5'-DMT Oxidation->Detritylation Detritylation->Coupling Next Cycle DEA_Wash DEA Wash (Pre-cleavage) Detritylation->DEA_Wash Ammonia_Deprotection Ammonium Hydroxide (Cleavage & Deprotection) DEA_Wash->Ammonia_Deprotection Removes Cyanoethyl Groups Final_Oligo Crude Oligo with 2'-NH2-dG Ammonia_Deprotection->Final_Oligo Removes TFA & Base Protecting Groups

Caption: Workflow for synthesis and deprotection of this compound oligonucleotides.

Diagram 2: Troubleshooting Logic for Purity Issues

Start Low Purity Oligonucleotide Impurity_ID Identify Impurity (HPLC & Mass Spec) Start->Impurity_ID n-1 n-1 Shortmer Impurity_ID->n-1 plus_96 M+96 Da (TFA Adduct) Impurity_ID->plus_96 plus_41 M+41 Da (Cyanoethyl Adduct) Impurity_ID->plus_41 Broad_Peak Broad/Tailing Peak in HPLC Impurity_ID->Broad_Peak Sol_n-1 Increase Coupling Time Use Fresh Reagents n-1->Sol_n-1 Sol_plus_96 Optimize Deprotection (Time, Temp, Fresh NH4OH) plus_96->Sol_plus_96 Sol_plus_41 Implement Pre-cleavage DEA Wash plus_41->Sol_plus_41 Sol_Broad_Peak Adjust HPLC Conditions (pH, Temp, Ion-Pairing Agent) Broad_Peak->Sol_Broad_Peak

Technical Support Center: 2'-Amino Oligonucleotide Deprotection & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing


-Cyanoethylation of 2'-Amino Groups
Ticket Priority:  Critical (Irreversible Sample Loss Risk)[1][2]

Executive Summary: The "Perfect Storm" of Deprotection[1]

The Problem: You have synthesized an oligonucleotide containing a 2'-amino group (protected with Trifluoroacetyl, TFA). Upon standard deprotection with Ammonium Hydroxide or AMA, you observe a consistent impurity with a mass shift of +53 Da .[2]

The Cause: This is a classic Michael addition reaction. During deprotection, the phosphate backbone releases acrylonitrile (from the 2-cyanoethyl protecting groups).[1][2][3][4] Simultaneously, the base removes the TFA group, exposing the nucleophilic primary amine .[1][2] If these two events happen in the same closed vessel, the acrylonitrile permanently alkylates your amine.[1][2]

The Solution: You must decouple the phosphate deprotection from the amine deprotection.[1] This is achieved via an "On-Column" Diethylamine (DEA) Wash prior to final cleavage.[1][2]

The Mechanism: Why Standard Deprotection Fails[1]

To solve this, you must understand the competing kinetics in your reaction vial.[2]

The "Bad" Pathway (Standard Deprotection)

In a standard closed-vessel deprotection (e.g.,


 at 55°C), the reaction soup becomes a trap.[1][2]

G cluster_soup The Reaction Soup (Simultaneous Release) Oligo_Protected Protected Oligo (Phosphate-CE + Amine-TFA) Ammonia Add NH4OH (Closed Vessel) Oligo_Protected->Ammonia Acrylonitrile Acrylonitrile Released (Electrophile) Ammonia->Acrylonitrile Beta-elimination FreeAmine Free 2'-Amine (Nucleophile) Ammonia->FreeAmine TFA Removal Adduct Cyanoethylated Adduct (+53 Da Mass Shift) Acrylonitrile->Adduct Michael Addition (Irreversible) FreeAmine->Adduct Clean Desired Oligo FreeAmine->Clean If lucky (Low Yield)

Figure 1: The mechanism of failure during simultaneous deprotection.[1][2] The accumulation of acrylonitrile in the presence of the free amine leads to alkylation.[1]

The Protocol: "On-Column" DEA Wash[1]

This protocol is the industry "Gold Standard" for amino-modifiers.[1] It utilizes the flow-through capability of the synthesis column to flush away the acrylonitrile before the amine is exposed.[1]

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Diethylamine (DEA): 20% v/v in Anhydrous Acetonitrile (MeCN).[1][2]

  • Acetonitrile (MeCN): Anhydrous, for washing.[1][2]

  • Syringes: Two luer-slip syringes (1 mL or 5 mL depending on scale).

Step-by-Step Workflow
StepActionTechnical Rationale
1 Isolate Column Do not remove the oligo from the synthesis column (CPG/Polystyrene) after synthesis is complete.[1]
2 Prepare DEA Mix 20% Diethylamine in Acetonitrile. (Note: Some protocols use 10%; 20% is more robust for bulk phosphate removal).[1][2]
3 Flush Column Push 1–2 mL of the DEA solution through the column slowly over 1 minute .
4 Incubate Let the column stand with the DEA solution for 10 minutes at room temperature.
5 The Critical Wash Push fresh Acetonitrile through the column (approx. 10–20 mL).[1] Do not skip this.
6 Final Cleavage Now, transfer the column to your cleavage vessel (or push Ammonia/AMA through).[1][2] Proceed with standard deprotection.[2][3][5]
Why This Works[1][2][4][5][6][9]
  • Selectivity: DEA is a secondary amine.[2] It is strong enough to trigger the beta-elimination of the cyanoethyl group (phosphate) but generally too sterically hindered to rapidly attack the TFA group (amine) or the succinyl linker (cleavage from support) under these mild conditions.[1]

  • Removal: The acrylonitrile formed is soluble in the acetonitrile and is physically flushed out of the column (Step 5).[1]

  • Safety: When you finally add Ammonia/AMA (Step 6), the TFA group comes off, but there is no acrylonitrile left to react with the amine.[1][2]

G cluster_column Inside the Column Start Synthesis Complete (On Column) DEA_Add Add 20% DEA in MeCN (10 min incubation) Start->DEA_Add Phosphate Phosphate Deprotected (Acrylonitrile Released) DEA_Add->Phosphate Amine Amine still TFA-Protected (Non-nucleophilic) DEA_Add->Amine Wash Aggressive MeCN Wash Phosphate->Wash Waste Acrylonitrile -> Waste Wash->Waste Cleave Add NH4OH or AMA (Standard Deprotection) Wash->Cleave Result Clean 2'-Amino Oligo (No +53 Da Adduct) Cleave->Result

Figure 2: The Optimized Workflow.[1][2] Separation of the elimination event (DEA) from the deprotection event (Ammonia).

Troubleshooting & FAQs

Q1: I already cleaved the oligo into the ammonia solution. Can I save it?

A: Likely not. If the oligo is already in ammonia and you see the +53 Da peak, the Michael addition has occurred.[1] It is a stable covalent bond.[2] You cannot "wash" it off.[2] You must re-synthesize.[2]

  • Emergency Attempt: If you haven't heated it yet, adding a huge excess of a scavenger (like dithiothreitol (DTT) or tert-butylamine ) immediately might trap remaining acrylonitrile, but yield will be compromised.[1][2]

Q2: Can I use AMA (Ammonium Hydroxide / Methylamine) instead of Ammonia?

A: Yes, and it is often preferred.[2] Methylamine is a better nucleophile than Ammonia and can actually act as a "scavenger" itself, reacting with acrylonitrile faster than the 2'-amine does.[2]

  • Caveat: While AMA reduces the risk, it does not eliminate it for highly sensitive 2'-amino modifiers.[1][2] The DEA wash is still recommended before AMA treatment to guarantee purity.

Q3: I see a peak at +67 Da, not +53 Da. What is that?

A: This is likely Methyl-Cyanoethylation .[2] If you used AMA and the acrylonitrile was not removed, the acrylonitrile can react with the methylamine (forming a secondary amine) which then reacts with something else, or you are seeing a different adduct.[1][2] However, +53 Da is the hallmark of simple acrylonitrile addition.[1][2]

Q4: Is the TFA group stable to the DEA wash?

A: The TFA group on the amine is relatively stable to 20% DEA in Acetonitrile for the short duration (10 mins) at room temperature.[1] Even if a small fraction of TFA is removed, the acrylonitrile is being simultaneously washed away, so the risk of alkylation remains low.[1][2]

Q5: Can I use this protocol for 2'-Amino-DNA and 2'-Amino-RNA?

A: Yes. The chemistry of the 2'-amino protection (usually TFA or Fmoc) and the phosphate protection (Cyanoethyl) is identical regarding this side reaction.[1]

References & Authoritative Sources

  • Glen Research. (n.d.).[1][2][6] User Guide to Amino-Modifiers. Retrieved from [Link][1][2]

    • Citation Context: Establishes the standard protocol for DEA washing to prevent acrylonitrile addition.

  • Beaucage, S. L., & Iyer, R. P. (1992).[1][2] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.[1][7] Tetrahedron, 48(12), 2223-2311.[1][2]

    • Citation Context: Foundational review of phosphoramidite chemistry and deprotection mechanisms.[2]

  • Thermo Fisher Scientific. (n.d.).[1][2] Thiol-Modifier C6 S-S and Amino-Modifier C6 TFA.[1][2] Technical Note.

    • Citation Context: Corroborates the necessity of separating acrylonitrile from reactive nucleophiles during deprotection.[1]

Sources

improving solubility of 2'-TFA-NH-dG phosphoramidite in acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Solubility Optimization for 2'-TFA-NH-dG Phosphoramidite

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocking Synthesis) Topic: Overcoming solubility limits of 2'-TFA-amino-2'-deoxyguanosine in Acetonitrile

Executive Summary: The "G-Stacking" Challenge

You are encountering difficulty dissolving This compound phosphoramidite in 100% anhydrous acetonitrile (ACN). This is a known physicochemical bottleneck inherent to this specific molecule, not necessarily a defect in the reagent.[1]

The Root Cause:

  • Guanine Aggregation: The guanine base has a strong propensity for self-association via Hoogsteen hydrogen bonding (G-quartets or stacking), even when protected.[1]

  • TFA Hydrophobicity: The Trifluoroacetyl (TFA) protecting group on the 2'-amine is rigid and hydrophobic.[1] Unlike standard DNA phosphoramidites, this modification disrupts the solvation shell formed by pure acetonitrile.[1]

The Solution: Standard 0.1M concentrations in pure ACN often lead to precipitation or "jelly-like" aggregates.[1] The industry-standard resolution is the introduction of Dichloromethane (DCM) as a co-solvent to disrupt stacking interactions and solubilize the hydrophobic TFA moiety.[1]

Optimized Dissolution Protocol

Do not attempt to heat the solution significantly, as this risks degrading the phosphoramidite (P(III) oxidation). Follow this graded co-solvent strategy.

Reagents Required
  • Anhydrous Acetonitrile (ACN) (<30 ppm water)[2]

  • Anhydrous Dichloromethane (DCM) (Stabilized with amylene, not methanol)

  • 0.45 µm PTFE Syringe Filter (Hydrophobic)

Step-by-Step Procedure
StepActionTechnical Rationale
1 Calculate Volume Determine total volume for 0.1M (or 0.067M) concentration.
2 Pre-Mix Solvent Prepare a 15% DCM / 85% ACN (v/v) mixture in a separate dry vial.
3 Add Solvent Add the mixture to the amidite powder.[1]
4 Vortex/Swirl Vortex for 30 seconds. Allow to sit for 5 minutes.
5 Visual Check If clear, proceed to Step 7. If cloudy/particulate, proceed to Step 6.[1]
6 Rescue Strategy Add pure DCM dropwise until the ratio approaches 50% DCM .
7 Filtration CRITICAL: Filter through a 0.45 µm PTFE filter into the instrument bottle.[1]
8 Install Install on the synthesizer immediately.

Expert Note: For particularly stubborn batches, a 1:1 (50%) DCM:ACN mixture is safe for most synthesizers (MerMade, ABI, ÄKTA) and is often used for "CleanAmp" or Thio-phosphoramidites.

Troubleshooting Guide

Issue A: The solution precipitates in the delivery line.
  • Diagnosis: The solvent evaporated at the nozzle, or the concentration is too close to the saturation limit.[1]

  • Fix: Dilute the amidite to 0.067 M (instead of 0.1 M). Modern synthesizers can handle this lower concentration if you increase the coupling delivery volume slightly.[1]

  • Preventative: Ensure the delivery lines are flushed with dry ACN immediately after the synthesis cycle completes.[1]

Issue B: Low Coupling Efficiency (<95%) despite solubility.
  • Diagnosis: Steric hindrance from the 2'-TFA group is slowing down the tetrazole activation.[1]

  • Fix: Increase Coupling Time to 6–10 minutes (Standard DNA is 2 mins).

  • Fix: Use a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or DCI instead of standard tetrazole.

Issue C: Product degradation (P-III to P-V oxidation).
  • Diagnosis: Moisture ingress during the complex dissolution process.[1]

  • Fix: Add activated 3Å Molecular Sieves to the final solution bottle. Allow to stand for 4 hours before use if water contamination is suspected.[1]

Visual Logic: Decision Matrix & Solubility Mechanism

Figure 1: Dissolution Workflow Decision Tree

DissolutionWorkflow Start Start: this compound Powder Solvent Add 15% DCM / 85% ACN Start->Solvent Check Visual Inspection (5 mins) Solvent->Check Filter Filter (0.45 µm PTFE) Check->Filter Yes Cloudy Cloudy / Particulates Check->Cloudy No Clear Solution Clear? Load Load on Synthesizer (Use within 48 hrs) Filter->Load AddDCM Increase DCM to 50% Cloudy->AddDCM Dilute Dilute to 0.067 M AddDCM->Dilute If still stubborn Dilute->Filter

Caption: Step-by-step decision matrix for solubilizing hydrophobic phosphoramidites.

Figure 2: The "Why" - Solvation Mechanism

SolvationMechanism cluster_0 Pure ACN (Ineffective) cluster_1 ACN + DCM (Effective) G1 G-Base TFA1 TFA G1->TFA1 Stacking G2 G-Base DCM DCM Mol G2->DCM Solvated TFA2 TFA TFA2->DCM Solvated Arrow DCM breaks hydrophobic stacking cluster_1 cluster_1 Arrow->cluster_1 cluster_0 cluster_0 cluster_0->Arrow

Caption: DCM disrupts the hydrophobic stacking interactions of the TFA group and Guanine base.

Frequently Asked Questions (FAQ)

Q: Can I use THF (Tetrahydrofuran) instead of DCM? A: Yes, THF is an excellent alternative solvent for hydrophobic amidites.[1] However, THF is more susceptible to peroxide formation over time.[1] If you use THF, ensure it is fresh, stabilized, and peroxide-free. DCM is generally preferred for stability.[1]

Q: Will 50% DCM damage my synthesizer? A: Most commercial synthesizers (Cytiva ÄKTA, MerMade, Dr. Oligo) utilize PTFE/Teflon tubing which is resistant to DCM.[1] However, check your user manual for "PEEK" tubing compatibility, as high concentrations of DCM can swell PEEK fittings over prolonged exposure.[1]

Q: What is the shelf-life of the dissolved amidite? A: Modified amidites in DCM/ACN mixtures are less stable than in pure ACN.[1]

  • Recommendation: Use within 24–48 hours .[1]

  • Storage: If you must store it, keep it at -20°C, but you must re-inspect for precipitation before the next run.

Q: Does the TFA group require special deprotection? A: The TFA group on the 2'-amine is base-labile. Standard deprotection (AMA or Ammonium Hydroxide) will remove it, converting the this compound into 2'-Amino-dG. Ensure you do not use "UltraMild" deprotection reagents if they are too weak to remove the TFA.[1]

References & Authoritative Sources

  • Glen Research. Dissolution Protocols for Modified Phosphoramidites. (Standard industry guidance for hydrophobic amidites like CleanAmp™ dG requires DCM/ACN mixtures).[1]

    • Source:

  • TriLink BioTechnologies. Solubility of Lipophilic Phosphoramidites.[1] (Guidance on using DCM for fatty acid and hydrophobic amidites).

    • Source:

  • LGC Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis. (Coupling time adjustments for modifiers).

    • Source:

Sources

Validation & Comparative

structural analysis of DNA containing 2'-TFA-NH-dG by NMR

Comparative Guide: -NMR Structural Analysis of DNA using this compound

Executive Summary

The use of This compound represents a high-sensitivity strategy for probing DNA local environments, specifically the minor groove. Unlike standard single-atom labels (e.g., 2'-F or 5-F-Pyrimidines), the trifluoroacetyl (TFA) group provides three equivalent fluorine nuclei , theoretically tripling the NMR signal intensity and eliminating background interference.

However, this gain in sensitivity comes with a trade-off: chemical lability . Because the TFA group is traditionally used as a base-labile protecting group in DNA synthesis, standard protocols will strip the label. This guide details the Post-Synthetic Labeling Strategy required to successfully utilize this probe and compares its performance against established alternatives.

Technical Deep Dive: The this compound Probe

Structural Mechanism
  • Location: The modification is at the 2' position of the deoxyribose sugar.[1]

  • Orientation: In B-form DNA, the 2' substituent points into the minor groove . This makes this compound an excellent reporter for:

    • Minor groove width variations (e.g., A-tracts).

    • Hydration spine dynamics.

    • Drug binding (many DNA binders target the minor groove).

  • Signal Amplification: The

    
     group rotates rapidly around the C-C bond, averaging the Chemical Shift Anisotropy (CSA). This results in sharp, intense singlets, crucial for studying large macromolecular complexes where line broadening is a challenge.
    
The "Protection Paradox"

In standard oligonucleotide synthesis, the TFA group is used to protect amines (e.g., on 5'-amino linkers) and is removed by ammonia.

  • Critical Insight: You cannot synthesize this compound DNA using standard phosphoramidites and standard deprotection (

    
    , 55°C). The label will be hydrolyzed to a 2'-amino group.
    
  • Solution: The probe must be installed post-synthetically or synthesized using Ultra-Mild chemistry (e.g., Pac-anhydride protection,

    
    /MeOH deprotection), though post-synthetic installation is more robust.
    

Comparative Analysis: this compound vs. Alternatives

The following table compares the this compound probe against the two most common

FeatureThis compound (The Subject)5-F-dC / 5-F-dU (The Standard)2'-F-dG (The Subtle Probe)
Sensitivity High (3x) (3 equivalent F atoms)Low (1x) (1 F atom)Low (1x) (1 F atom)
Location Minor Groove (Sugar)Major Groove (Base)Minor Groove (Sugar)
Steric Bulk High (

is bulky)
Low (Isosteric to H)Very Low (Isosteric to OH)
Structural Perturbation Moderate (May widen minor groove)Negligible (B-DNA stable)Moderate (Induces C3'-endo/A-form)
Synthesis Complexity High (Requires post-labeling)Low (Commercial phosphoramidites)Low (Commercial phosphoramidites)
Chemical Shift Range -74 to -76 ppm (Typical)-160 to -170 ppm-200 to -220 ppm
Best Application Ligand binding, hydration, large complexesBase-pairing dynamics, melting studiesSugar pucker dynamics, RNA/DNA hybrids

Key Takeaway: Choose this compound when sensitivity is paramount (e.g., low concentration samples) or when probing the minor groove environment. Avoid it if the steric bulk of the

Validated Experimental Protocol

To ensure scientific integrity, we utilize a Post-Synthetic Trifluoroacetylation workflow. This circumvents the instability of the TFA group during standard synthesis.

Phase 1: Synthesis of Precursor (2'-Amino-DNA)
  • Synthesis: Synthesize the DNA oligonucleotide using a 2'-aminouridine or 2'-aminoguanosine phosphoramidite.

    • Note: The 2'-amino group is typically protected with a phthalimide (Pht) or trifluoroacetyl (TFA) group.

  • Deprotection: Perform standard deprotection (Conc.

    
    , 55°C, 16h).
    
    • Result: This removes the protecting group, yielding the free 2'-amine DNA (

      
      ).
      
  • Purification: Purify the 2'-amino-DNA via anion-exchange HPLC or PAGE to remove failure sequences. Desalt.

Phase 2: Installation of the Probe (The Critical Step)

This step converts the free amine back into the trifluoroacetamide probe under controlled conditions.

  • Reconstitution: Dissolve 20-50 nmol of purified

    
    -DNA in 100 
    
    
    L of Sodium Borate buffer (0.1 M, pH 8.5).
  • Reagent Prep: Prepare a solution of Ethyl Trifluoroacetate (ETFA) or Methyl Trifluoroacetate in DMSO (1:1 v/v).

    • Why ETFA? It is a mild acylating agent that reacts selectively with aliphatic amines (the 2'-amine) over the aromatic exocyclic amines of the bases at pH 8.5.

  • Reaction: Add 50 equivalents of ETFA to the DNA solution.

  • Incubation: Vortex and incubate at Room Temperature for 4-6 hours.

  • Validation: Monitor by MALDI-TOF MS. The mass should shift by +96 Da (Introduction of

    
     minus one proton).
    
  • Cleanup: Ethanol precipitate or use a size-exclusion spin column (e.g., Sephadex G-25) to remove excess ETFA and DMSO.

Phase 3: NMR Acquisition
  • Sample: Dissolve labeled DNA in

    
     with 100 mM NaCl, 10 mM Phosphate (pH 7.0).
    
  • Instrument: 500 MHz+ spectrometer equipped with a

    
     probe (or tunable broadband probe).
    
  • Pulse Sequence: Standard 1D

    
     with proton decoupling (
    
    
    -decoupled).
    • Advantage:[2][3] No solvent suppression is needed (no background fluorine in water).

    • Delay: Set relaxation delay (

      
      ) to 
      
      
      1-2 seconds (TFA relaxes relatively fast due to rotation).

Visualization of Workflow

The following diagram illustrates the critical decision pathways and the synthesis workflow required to generate valid data.

Gcluster_0Phase 1: Precursor Synthesiscluster_1Phase 2: Probe Installationcluster_2Phase 3: NMR AnalysisStep1Solid Phase Synthesis(2'-Amino-Phosphoramidite)Step2Standard Deprotection(NH4OH, 55°C)Step1->Step2 Removes ProtectionStep3Purification (HPLC)Isolate 2'-NH2-DNAStep2->Step3 Yields Free AmineStep4Reaction: 2'-NH2-DNA + ETFA(pH 8.5 Buffer)Step3->Step4 Post-Synthetic LabelingStep5Validation: Mass Spec(+96 Da shift)Step4->Step5 Confirm TFA AttachmentStep619F-NMR Acquisition(No Solvent Suppression)Step5->Step6 Validated ProbeStep7Data Analysis:Chemical Shift & Line WidthStep6->Step7DecisionIs Sensitivity Critical?Decision->Step1Yes (Low Conc.)Alt1Use 5-F-dC / 2'-F-dG(Standard Synthesis)Decision->Alt1No (High Conc.)

Figure 1: Workflow for the generation and analysis of this compound DNA probes. Note the critical post-synthetic labeling step (Phase 2) to avoid hydrolysis of the probe.

Data Interpretation Guide

When analyzing the NMR data, use the following reference points to interpret structural features:

ParameterObservationStructural Interpretation
Chemical Shift (

)
Upfield Shift (- ppm)Increased shielding; often indicates the probe is buried in the minor groove or packed against adjacent bases.
Chemical Shift (

)
Downfield Shift (+ ppm)Deshielding; exposure to solvent or proximity to electronegative groups (e.g., phosphate backbone).
Line Width (

)
Sharp SingletFree rotation of

; minimal steric clash; highly mobile local environment.
Line Width (

)
BroadeningRestricted rotation or intermediate chemical exchange (e.g., breathing of the double helix).
NOE Cross-peaks

-

(HOESY)
Distance constraints to H1' (sugar) or H2 (adenine) confirm minor groove localization.

References

  • Micura, R., et al. (2012).[4] "2'-SCF3 Uridine-A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy." Angewandte Chemie International Edition. Link

    • Context: Establishes the utility of trifluoromethyl groups on the 2' position for high-sensitivity NMR.
  • Pomerantz, W. C., et al. (2012). "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies." Journal of Biomolecular NMR. Link

    • Context: Comparative data on sensitivity and solvent effects of TFA tags vs other fluorine probes.
  • Fauster, K., & Micura, R. (2014). "19F-Labeling of the Adenine H2-Site to Study Large RNAs by NMR Spectroscopy." Journal of Biomolecular NMR. Link

    • Context: Discusses alternative labeling strategies and the stability of fluorin
  • Glen Research. "5'-Amino-Modifiers and TFA Protection." Technical Bulletin. Link

    • Context: Authoritative source on the lability of TFA protecting groups during deprotection, necessitating the post-synthetic protocol described above.

From Synthetic Precursor to High-Performance Probe: Understanding 2'-Trifluoroacetylamino-dG in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Hybridization Properties of 2'-Amino-dG Modified Oligonucleotide Probes

In the dynamic fields of molecular diagnostics, therapeutics, and synthetic biology, the demand for oligonucleotide probes with enhanced performance characteristics is ever-present. Standard DNA and RNA probes, while foundational, often face limitations in terms of thermal stability, nuclease resistance, and specificity. To overcome these challenges, researchers have developed a vast arsenal of chemical modifications. Among these, modifications at the 2' position of the ribose sugar have proven particularly effective.

This guide provides a comprehensive comparison of the hybridization properties of oligonucleotide probes incorporating the 2'-amino-2'-deoxyguanosine (2'-NH2-dG) modification. We will begin by clarifying a key aspect of its synthesis, often denoted by the precursor molecule, 2'-trifluoroacetylamino-2'-deoxyguanosine (2'-TFA-NH-dG). It is crucial to understand that the trifluoroacetyl (TFA) group serves as a temporary protecting group for the reactive 2'-amino moiety during solid-phase oligonucleotide synthesis.[1] This TFA group is efficiently removed during the final deprotection and cleavage steps, yielding the functional 2'-amino-modified oligonucleotide probe. Therefore, the hybridization properties discussed herein pertain to the final 2'-NH2-dG modified probe.

We will objectively compare the performance of these probes against unmodified DNA and other widely used alternatives like 2'-O-Methyl RNA and Locked Nucleic Acid (LNA), supported by experimental data and detailed protocols.

The Synthetic Pathway: From this compound to a Functional Probe

The journey from a protected phosphoramidite to a functional hybridization probe is a cornerstone of modern biotechnology. The use of the TFA protecting group is a critical choice in the synthesis of 2'-amino-modified oligonucleotides.[1] The TFA group is stable during the phosphoramidite and oligonucleotide synthesis steps but can be readily cleaved under standard ammonia deprotection conditions, which also remove protecting groups from the nucleobases and the phosphate backbone.[1]

This process ensures that the highly nucleophilic 2'-amino group does not interfere with the stepwise addition of phosphoramidites during chain elongation. The overall workflow can be summarized as follows:

SynthesisWorkflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage Start CPG Solid Support Coupling Coupling Step Start->Coupling Amidite This compound Phosphoramidite Amidite->Coupling Oxidation Oxidation Coupling->Oxidation Capping Capping Oxidation->Capping Deblocking Deblocking (DMT Removal) Capping->Deblocking Elongation Chain Elongation (Repeat Cycle) Deblocking->Elongation Elongation->Coupling Next Cycle Ammonia Ammonium Hydroxide Treatment Elongation->Ammonia Cleavage Cleavage from Support Ammonia->Cleavage TFA_Removal TFA Removal from 2'-Amino Ammonia->TFA_Removal Base_Removal Base Protecting Group Removal Ammonia->Base_Removal Final_Probe Functional 2'-Amino-dG Modified Probe Cleavage->Final_Probe TFA_Removal->Final_Probe Base_Removal->Final_Probe

Synthesis and Deprotection Workflow.

Comparative Analysis of Hybridization Properties

The introduction of a 2'-amino group imparts unique physicochemical properties to an oligonucleotide probe. Here, we compare these properties to those of standard DNA, 2'-O-Methyl (2'-OMe), and Locked Nucleic Acid (LNA) probes.

Thermal Stability (Tm)

The melting temperature (Tm) is the temperature at which 50% of the probe-target duplexes dissociate into single strands.[2] It is a critical parameter for predicting the stability and specificity of hybridization.

The effect of a 2'-amino modification on duplex stability can be context-dependent. Unlike LNA, which consistently and significantly increases Tm, or 2'-OMe, which moderately increases the stability of RNA-containing duplexes, the 2'-amino group can be slightly destabilizing in certain contexts.[3][4] For instance, studies on oligonucleotides containing 2'-amino-2'-deoxycytidine have shown a destabilization of both RNA and DNA duplexes.[4] This is attributed to the electronic properties and steric bulk of the amino group, which can influence the sugar pucker conformation and local helical geometry.

ModificationChange in Tm vs. DNA (per modification)Key Characteristics
Unmodified DNA ReferenceStandard stability, susceptible to nucleases.
2'-Amino-DNA Variable (Slightly destabilizing to neutral)Offers post-synthetic labeling options; enhances nuclease resistance.[4]
2'-O-Methyl RNA +0.5 to +1.5 °C (vs. RNA/RNA)Increases stability of RNA duplexes, enhances nuclease resistance.[3]
Locked Nucleic Acid (LNA) +2 to +8 °CDramatically increases thermal stability and mismatch discrimination.[5]
Mismatch Discrimination

Mismatch discrimination refers to the ability of a probe to differentiate between a perfectly complementary target and a target containing one or more mismatched bases.[6] This is typically quantified by the difference in melting temperature (ΔTm) between the perfect match and the mismatch duplex. A larger ΔTm indicates better discrimination.

While LNA is renowned for its exceptional mismatch discrimination capabilities, 2'-modified oligonucleotides can also offer improvements over standard DNA.[7][8] The rigid conformation of LNA enhances the penalty for a mismatch. The 2'-amino modification, by altering the local conformation, can also influence the stability of mismatched pairs, though generally to a lesser extent than LNA. The performance is often sequence and mismatch-dependent.[9]

Probe TypeTypical ΔTm for Single MismatchNotes
Unmodified DNA 2 - 8 °CBaseline performance, can be insufficient for challenging SNPs.
2'-Amino-DNA 3 - 10 °CCan offer improved discrimination over DNA depending on mismatch context.
Locked Nucleic Acid (LNA) 8 - 15 °C or higherSuperior discrimination, ideal for allele-specific applications.[7]
Nuclease Resistance

A major hurdle for in-vivo applications of oligonucleotides is their rapid degradation by cellular nucleases.[3] Modifications at the 2'-position of the sugar are known to confer significant resistance to nuclease-mediated cleavage. The 2'-hydroxyl group in RNA is directly involved in its cleavage, and its replacement in DNA with groups like 2'-amino, 2'-O-methyl, or 2'-fluoro sterically hinders the approach of nuclease enzymes.[3][10]

The 2'-amino modification provides substantial protection against both endonucleases and exonucleases, significantly increasing the half-life of the oligonucleotide in biological fluids like serum.[11] This property is crucial for applications such as antisense therapy and RNA interference.

ModificationRelative Nuclease ResistanceMechanism of Protection
Unmodified DNA/RNA LowSusceptible to rapid enzymatic degradation.
2'-Amino-DNA HighSteric hindrance at the 2'-position prevents nuclease binding and cleavage.[12]
2'-O-Methyl RNA HighSimilar to 2'-amino, the methyl group provides steric bulk.[3][10]
Phosphorothioate (PS) HighModification of the phosphate backbone renders it less susceptible to cleavage. Often used in combination with 2' modifications.[3][10]

Experimental Protocols

To empirically validate the properties discussed, the following standardized protocols are recommended.

Protocol 1: Thermal Denaturation (Tm) Analysis by UV-Vis Spectroscopy

This protocol determines the melting temperature (Tm) of a probe-target duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature.[13][14]

TmWorkflow Prep 1. Sample Preparation - Mix equimolar probe & target - Add hybridization buffer (e.g., 100 mM NaCl) Anneal 2. Annealing - Heat to 95°C for 5 min - Cool slowly to room temperature Prep->Anneal Spectro 3. Spectrophotometer Setup - Set wavelength to 260 nm - Set temperature ramp (e.g., 25°C to 95°C at 1°C/min) Anneal->Spectro Measure 4. Data Acquisition - Record absorbance at each temperature point Spectro->Measure Analysis 5. Data Analysis - Plot Absorbance vs. Temperature - Calculate first derivative to find inflection point (Tm) Measure->Analysis

Workflow for Thermal Denaturation (Tm) Analysis.

Methodology:

  • Sample Preparation: Prepare a solution containing the modified or unmodified probe and its complementary target sequence at equimolar concentrations (e.g., 1 µM each) in a suitable hybridization buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Annealing: Transfer the solution to a quartz cuvette. Heat the sample to 95°C for 5 minutes to ensure complete denaturation, then allow it to cool slowly to room temperature to facilitate duplex formation.

  • UV-Vis Measurement: Place the cuvette in a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C per minute).

  • Data Analysis: Plot the absorbance at 260 nm against temperature to generate a melting curve.[14] The Tm is the temperature at the midpoint of the transition, which can be accurately determined by calculating the maximum of the first derivative of the melting curve.[15]

Protocol 2: Nuclease Resistance Assay

This assay evaluates the stability of an oligonucleotide probe in the presence of nucleases, for example, in serum.

Methodology:

  • Sample Preparation: Incubate a fixed amount of the oligonucleotide probe (e.g., 1 µg) in a solution containing fetal bovine serum (e.g., 50% FBS in PBS) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately quench the nuclease activity by adding a strong denaturant/chelator (e.g., formamide with EDTA) and placing it on ice.

  • Gel Electrophoresis: Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold). The amount of intact, full-length oligonucleotide at each time point can be quantified using a gel documentation system. The rate of degradation can then be compared between the modified and unmodified probes.

Conclusion and Future Outlook

The 2'-amino-dG modification, synthesized via its this compound precursor, represents a valuable tool in the design of high-performance oligonucleotide probes. While it may not provide the dramatic thermal stabilization seen with LNAs, its key strengths lie in significantly enhancing nuclease resistance and providing a reactive handle for post-synthetic modifications, such as the attachment of fluorophores or other labels.[4][16] The choice between 2'-amino-DNA, LNA, 2'-OMe, or other modifications will ultimately depend on the specific requirements of the application, balancing the need for thermal stability, mismatch discrimination, nuclease resistance, and synthetic cost. As our understanding of nucleic acid chemistry deepens, such tailored modifications will continue to drive innovation in diagnostics and therapeutics.

References

Sources

×

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